N-Methoxyacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(5)4-6-2/h1-2H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZXKDHEWJXRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206787 | |
| Record name | Acetamide, N-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-90-6 | |
| Record name | N-Methoxyacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5806-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methoxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxyacetamide (CAS Number: 5806-90-6) is a chemical compound belonging to the class of N-alkoxyamides. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its known and potential biological activities. The information is presented to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using workflow diagrams.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a mild odor. It is soluble in water and organic solvents.[1] The fundamental properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5806-90-6 |
| Molecular Formula | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol [2] |
| IUPAC Name | This compound |
| Synonyms | Acetamide, N-methoxy-; N-Methoxyethanamide; Hydroxylamine, N-acetyl-O-methyl-; Methyl acetohydroxamate; O-Methylacetohydroxamic acid[1][2] |
| InChI | InChI=1S/C3H7NO2/c1-3(5)4-6-2/h1-2H3,(H,4,5) |
| InChIKey | SOZXKDHEWJXRKV-UHFFFAOYSA-N |
| SMILES | CC(=O)NOC |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 92 °C | [3] |
| Density | 0.986 g/cm³ | [4] |
| Refractive Index | 1.387 | [4] |
| Solubility | Soluble in water and organic solvents | [1] |
Safety and Hazard Information
This compound is classified as a flammable liquid and may cause skin and respiratory irritation. Appropriate safety precautions should be taken when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[2] |
| Skin corrosion/irritation | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[2] |
GHS Pictograms:
Experimental Protocols
Synthesis of this compound
A patented method for the preparation of this compound involves the methylation of acetohydroxamic acid.
Reaction: Acetohydroxamic acid reacts with dimethyl sulfate in an aqueous solution to yield this compound. The pH of the reaction is controlled between 7 and 9 using sodium bicarbonate and sodium hydroxide.[5]
Experimental Procedure:
-
Prepare an aqueous solution of acetohydroxamic acid.
-
In a separate vessel, prepare a mixed aqueous solution of sodium bicarbonate and sodium hydroxide. The molar ratio of sodium bicarbonate to sodium hydroxide should be in the range of 0.03-0.09:1.[5]
-
Add the mixed aqueous solution and dimethyl sulfate dropwise to the acetohydroxamic acid solution. The addition of both solutions should be done concurrently.[5]
-
Maintain the pH of the reaction mixture between 7 and 9 throughout the addition.[5]
-
After the addition is complete, the this compound can be isolated from the reaction mixture.
Biological Activity and Potential Applications
Currently, there is limited publicly available information specifically detailing the biological activities of this compound. However, the broader class of hydroxamates, to which O-methylacetohydroxamic acid (a synonym for this compound) belongs, is known for a wide range of biological activities.
Hydroxamic acid derivatives are recognized for their ability to chelate metals, particularly iron. This property can lead to antioxidant and antimicrobial effects.[4] Furthermore, their capacity to inhibit metallo-enzymes gives them a diverse pharmacological profile, including potential antimicrobial, anti-inflammatory, and antitumor activities.[4] Some hydroxamates can also generate nitric oxide, which may result in hypotensive activity.[4]
Given these general properties of hydroxamates, this compound could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent or a tool for chemical biology research. Its relatively simple structure makes it an attractive starting point for the development of more complex derivatives.
Conclusion
This compound is a small molecule with well-defined chemical and physical properties. While specific data on its biological activity is not extensive, its structural relation to the hydroxamate class of compounds suggests potential for a range of pharmacological effects. The synthesis protocol outlined in this guide provides a clear pathway for its preparation, enabling further investigation by researchers in drug discovery and development. Future studies are warranted to fully elucidate the biological profile of this compound and its potential as a lead compound or research tool.
References
- 1. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112851543A - Preparation method of methoxyamine hydrochloride and preparation method of this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of N-Methoxyacetamide for Beginners
This guide provides a comprehensive overview of the synthesis of N-Methoxyacetamide, a valuable reagent in organic chemistry. The content is tailored for researchers, scientists, and drug development professionals who may be new to this specific synthesis. It includes detailed experimental protocols, tabulated data for clarity, and visualizations to illustrate the reaction pathway and workflow.
Introduction
This compound is a chemical compound with applications in various areas of chemical synthesis. Its structure, featuring both an amide and a methoxyamino group, makes it a useful building block. This guide focuses on a straightforward and accessible method for its preparation suitable for a laboratory setting: the acylation of methoxyamine hydrochloride. This method is advantageous due to the ready availability of the starting materials and the generally high yields achievable under standard laboratory conditions.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. This data is essential for handling the chemicals safely and for the purification and characterization of the synthesized compound.
| Compound Name | Methoxyamine Hydrochloride | Acetyl Chloride | Triethylamine (TEA) | This compound |
| Molecular Formula | CH₆ClNO | C₂H₃ClO | C₆H₁₅N | C₃H₇NO₂ [1][2] |
| Molecular Weight ( g/mol ) | 83.52 | 78.49 | 101.19 | 89.09 [1][2] |
| Appearance | White crystalline solid | Colorless fuming liquid | Colorless liquid | Not readily available |
| Boiling Point (°C) | Decomposes | 52 | 89 | Not readily available |
| Density (g/mL) | Not readily available | 1.104 | 0.726 | Not readily available |
| CAS Number | 593-56-6 | 75-36-5 | 121-44-8 | 5806-90-6 [1] |
Synthesis of this compound
The described synthesis involves the N-acylation of methoxyamine with acetyl chloride. Since the starting material is the hydrochloride salt of methoxyamine, a base (triethylamine) is used to both neutralize the salt and to scavenge the hydrogen chloride that is generated during the reaction.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of the closely related N-methoxy-N-methylacetamide.[3] It is a reliable method for the acetylation of amines.
Materials:
-
Methoxyamine hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend methoxyamine hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the suspension to 0 °C using an ice bath. To this, slowly add triethylamine (2.2 eq.) to neutralize the hydrochloride salt and provide the base for the subsequent reaction. Stir the mixture for 10-15 minutes at 0 °C.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq.) dropwise to the reaction mixture using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Experimental Workflow Visualization
The following diagram illustrates the sequential steps of the synthesis and workup process.
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the stoichiometry for a typical laboratory-scale synthesis.
| Reagent | Molar Eq. | Mol | Mass (g) | Volume (mL) |
| Methoxyamine HCl | 1.0 | 0.1 | 8.35 | - |
| Acetyl Chloride | 1.1 | 0.11 | 8.63 | 7.8 |
| Triethylamine | 2.2 | 0.22 | 22.26 | 30.6 |
| Dichloromethane | - | - | - | ~200 |
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃CO-) and a singlet for the methoxy protons (CH₃O-). There will also be a broad singlet for the amide proton (NH).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the acetyl methyl carbon, and the methoxy carbon.
-
IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (amide I band) stretch, typically in the region of 1650-1680 cm⁻¹, and an N-H stretching vibration around 3300 cm⁻¹.
While a specific, published spectrum for this compound is not provided here, spectral data for this compound is available in chemical databases such as PubChem for comparison.[1]
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetyl chloride is a corrosive and lachrymatory substance that reacts violently with water. It should be handled with extreme care.
-
Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Conclusion
The synthesis of this compound via the acylation of methoxyamine hydrochloride is a practical and accessible method for laboratory preparation. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable chemical intermediate. Proper characterization of the final product is crucial to ensure its purity and suitability for subsequent applications.
References
A Technical Guide to N-Methoxyacetamides for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of N-methoxyacetamide and its N-methylated analogue, N-methoxy-N-methylacetamide. Due to the common ambiguity between these two compounds, this document will address both, with a primary focus on N-methoxy-N-methylacetamide, a versatile reagent in organic synthesis, particularly relevant to drug discovery and development.
Molecular Structure and Properties
A clear distinction between this compound and N-Methoxy-N-methylacetamide is crucial for their appropriate application. The primary structural difference is the presence of a methyl group on the nitrogen atom in the latter, which significantly influences its chemical reactivity and utility.
This compound is a primary amide derivative, whereas N-Methoxy-N-methylacetamide is a secondary amide, famously known as a Weinreb amide . This functional group is of particular importance in organic synthesis for the preparation of ketones.
Physicochemical Data
The key physical and chemical properties of both compounds are summarized below for easy comparison.
| Property | This compound | N-Methoxy-N-methylacetamide |
| Molecular Formula | C₃H₇NO₂[1][2] | C₄H₉NO₂[3][4] |
| Molecular Weight | 89.09 g/mol [1][2] | 103.12 g/mol [3][4][5] |
| CAS Number | 5806-90-6[1][2] | 78191-00-1[3][4] |
| IUPAC Name | This compound[1] | N-methoxy-N-methylacetamide[3] |
| Appearance | Not specified | Clear colorless liquid[5] |
| Boiling Point | Not specified | 152 °C[5] |
| Density | Not specified | 0.97 g/mL at 25 °C[4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of these molecules.
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0, 61.1, 32.0, 19.8[3] |
| Infrared (IR) | 3497, 2971, 2941, 2824, 1663 cm⁻¹[6] |
| Mass Spectrometry (m/z) | Top Peak: 43[7] |
Experimental Protocols
The synthesis of N-methoxy-N-methylacetamide (a Weinreb amide) is a common procedure in synthetic chemistry laboratories.
Synthesis of N-Methoxy-N-methylacetamide
This protocol describes the synthesis of N-Methoxy-N-methylacetamide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride.[3]
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.367 g, 14.015 mmol) in DCM (30 mL) at 0 °C, slowly add TEA (2.836 g, 3.9 mL, 28.030 mmol).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add acetyl chloride (1.1 g, 1.0 mL, 14.105 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 22 °C overnight.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Separate the biphasic solution and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
The resulting residue affords the desired product as a colorless liquid.
Applications in Research and Drug Development
N-methoxy-N-methylacetamide and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[5] The Weinreb amide functionality in N-methoxy-N-methylacetamide allows for the controlled addition of organometallic reagents to form ketones, a common structural motif in biologically active molecules. This method is widely used in drug development to construct complex molecular architectures.[5]
Visualizations
Logical Relationship of N-Methoxyacetamides
Caption: Structural relationship between Acetamide, this compound, and N-Methoxy-N-methylacetamide.
Experimental Workflow: Weinreb Ketone Synthesis
References
- 1. tutorchase.com [tutorchase.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]
- 7. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
understanding the Weinreb amide functionality
An In-Depth Technical Guide to the Weinreb Amide Functionality
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a uniquely versatile and powerful functional group in modern organic synthesis. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety has become an indispensable tool for the mild and high-yield synthesis of ketones and aldehydes.[1] Its principal advantage lies in its reaction with organometallic reagents, which halts at the ketone stage, effectively preventing the common problem of over-addition to form tertiary alcohols.[1][2][3] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][2][4][5] Weinreb amides are stable, easily prepared from a variety of carboxylic acid derivatives, and compatible with a wide range of functional groups, making them crucial intermediates in the synthesis of complex natural products and active pharmaceutical ingredients.[1][6]
Core Principles and Mechanism
The synthetic utility of the Weinreb amide stems from its unique reactivity profile. Unlike more reactive acylating agents like acid chlorides or esters, the reaction of a Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium reagents) does not proceed to the tertiary alcohol.[2][3][7]
The key to this selectivity is the formation of a stable five-membered cyclic tetrahedral intermediate.[3][4][8][9] The N-methoxy group's oxygen atom chelates the metal ion (Li+ or MgX+), stabilizing the intermediate.[2][5][10] This chelate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup.[1][2] Once the ketone is formed during workup, the excess organometallic reagent is quenched, preventing the second nucleophilic addition.
Reduction of Weinreb amides with hydride reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) similarly forms a stable chelated intermediate, which upon workup yields the corresponding aldehyde.[1][5][8][11]
Reaction Mechanism Pathway
The following diagram illustrates the generally accepted mechanism for the Weinreb ketone synthesis.
Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.
Synthesis of Weinreb Amides
Weinreb amides can be prepared from a variety of common starting materials. The choice of method often depends on the scale of the reaction and the functional groups present in the substrate. The most common precursor is N,O-dimethylhydroxylamine hydrochloride, which is a commercially available salt.[1][12]
General Synthetic Workflow
Caption: Multiple pathways to synthesize Weinreb amides from common precursors.
Summary of Synthetic Preparations
The following table summarizes common methods for the preparation of Weinreb amides.
| Starting Material | Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Acid Chloride | N,O-dimethylhydroxylamine HCl, Base (e.g., Pyridine, TEA) | CH₂Cl₂, THF | 0 to RT | 80-96 | [4][13] |
| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, Coupling Agent (EDCI, DCC, HATU, CDMT) | CH₂Cl₂, THF, DMF | 0 to RT | 75-95 | [1][7] |
| Ester / Lactone | N,O-dimethylhydroxylamine HCl, AlMe₃ or AlMe₂Cl | Toluene, THF | 0 to RT | 70-90 | [1][8] |
| Carboxylic Acid | Oxalyl Chloride, DMF (cat.), then N,O-dimethylhydroxylamine HCl, Base | CH₂Cl₂ | RT | 85-95 | [4] |
Reactions of Weinreb Amides
The primary application of Weinreb amides is the synthesis of carbonyl compounds.
Synthesis of Ketones
The reaction with organometallic reagents is the most prominent application of Weinreb amides. A wide variety of nucleophiles are tolerated.[1]
| Organometallic Reagent | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Grignard Reagent (R'MgX) | THF, Et₂O | -78 to 0 | 75-90 | [6][7][14] |
| Organolithium Reagent (R'Li) | THF, Et₂O | -78 to 0 | 80-95 | [7][8] |
| Organocuprate (R'₂CuLi) | THF | -78 to 0 | 70-85 | [1] |
| Functionalized Grignard Reagents | THF | -20 to RT | 60-95 | [6] |
Synthesis of Aldehydes
Reduction of Weinreb amides provides a reliable route to aldehydes, which can be unstable or prone to over-reduction from other functional groups.
| Hydride Reagent | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| LiAlH₄ (LAH) | THF, Et₂O | -78 to 0 | 70-90 | [1][8][15] |
| Diisobutylaluminum Hydride (DIBAL-H) | THF, Toluene, CH₂Cl₂ | -78 | 75-95 | [5][11][16] |
| Mg(BH₄)₂ Reagents | THF | RT | 65-85 | [17] |
Experimental Protocols
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol is adapted from procedures using a peptide coupling agent.[7]
-
Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) at room temperature, add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv).
-
Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv) to the mixture and stir for 1-2 hours at room temperature until the acid is fully activated (monitoring by TLC is recommended).
-
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in THF with NMM (1.2 equiv) and cool to 0 °C.
-
Addition: Add the solution of the activated acid dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (SiO₂) to afford the desired Weinreb amide.
Protocol 2: Synthesis of a Ketone from a Weinreb Amide
This protocol is a general procedure for the reaction with an organolithium reagent.[7]
-
Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.
-
Addition: Add the organolithium reagent (e.g., n-butyllithium, 1.1 equiv) dropwise to the stirred solution.
-
Reaction: Stir the resulting solution at –78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction at –78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (SiO₂) to yield the ketone.
Protocol 3: Synthesis of an Aldehyde from a Weinreb Amide
This protocol describes a typical reduction using DIBAL-H.[16]
-
Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous toluene or CH₂Cl₂ (0.1 M) under an inert atmosphere.
-
Cooling: Cool the solution to –78 °C.
-
Addition: Add DIBAL-H (1.0 M in hexanes, 1.2-1.5 equiv) dropwise over 15-30 minutes, maintaining the internal temperature below –70 °C.
-
Reaction: Stir the mixture at –78 °C for 1 hour.
-
Workup: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Extraction: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile) to afford the crude aldehyde, which can be purified by chromatography if necessary.
Spectroscopic Data
The characterization of Weinreb amides typically involves standard spectroscopic methods.
| Technique | Key Feature | Approximate Value / Observation |
| ¹H NMR | N-CH₃ and O-CH₃ singlets | δ 3.1-3.4 ppm (N-CH₃), δ 3.6-3.8 ppm (O-CH₃) |
| ¹³C NMR | Carbonyl carbon | δ 165-175 ppm |
| IR Spectroscopy | C=O stretch | 1630-1680 cm⁻¹ |
Note: Exact chemical shifts and stretching frequencies are dependent on the specific molecular structure.[13][18]
Applications in Drug Development and Total Synthesis
The reliability and mildness of the Weinreb amide functionality have made it a staple in complex molecule synthesis. Its ability to tolerate a vast array of other functional groups is particularly valuable in late-stage synthetic strategies.[1]
-
Natural Product Synthesis: The Weinreb ketone synthesis has been instrumental in the total synthesis of numerous complex natural products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B.[1]
-
Pharmaceuticals: In drug discovery and development, the Weinreb amide provides a robust method for constructing key ketone intermediates found in many APIs. Its chemoselectivity allows for predictable C-C bond formation without affecting sensitive functional groups elsewhere in the molecule.[6][19]
-
Chiral Synthesis: Chiral auxiliaries have been combined with the Weinreb amide functionality to allow for diastereoselective alkylations, leading to enantioenriched ketones and aldehydes after cleavage.[1]
Conclusion
The Weinreb amide is a cornerstone of modern synthetic organic chemistry, providing a superior method for the controlled synthesis of ketones and aldehydes. Its predictable reactivity, high functional group tolerance, and the stability of its reaction intermediate address the persistent challenge of over-addition common to other acylating agents. For researchers in drug development and complex molecule synthesis, a thorough understanding of the Weinreb amide's preparation and reactivity is essential for the efficient construction of sophisticated molecular architectures.
References
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- 3. researchgate.net [researchgate.net]
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- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. nbinno.com [nbinno.com]
- 12. NO DIMETHYL HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 13. rsc.org [rsc.org]
- 14. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 15. Synthesis of Weinreb and their Derivatives (A Review) - ProQuest [proquest.com]
- 16. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
N-Methoxyacetamide: A Technical Guide to Safety and Handling
This document provides a comprehensive technical overview of the safety protocols and handling procedures for N-Methoxyacetamide (CAS No: 5806-90-6). It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. The guide consolidates critical safety information, including hazard classifications, personal protective equipment (PPE) recommendations, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor that causes skin and respiratory irritation.[1] It may also cause serious eye irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | ❗ | Warning | H335: May cause respiratory irritation[1] |
Source: GHS information provided to the ECHA C&L Inventory.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
Table 2: Physical and Chemical Data for this compound & Related Compounds
| Property | Value | Compound |
| Molecular Formula | C₃H₇NO₂ | This compound |
| Molecular Weight | 89.09 g/mol [1] | This compound |
| Flash Point | 37.8 - 93.3 °C (100 - 200 °F)[2] | N-Methoxy-N-methylacetamide |
| Flash Point | 116 °C / 240.8 °F[3] | N-Methylacetamide |
| Upper Explosion Limit | 18.10%[3] | N-Methylacetamide |
| Lower Explosion Limit | 3.20%[3] | N-Methylacetamide |
| Autoignition Temperature | 490 °C / 914 °F[3] | N-Methylacetamide |
Note: Data for closely related compounds are provided for context where specific data for this compound is not available.
Safe Handling and Storage
Proper handling and storage are critical to prevent exposure and accidents.
3.1 Engineering Controls and Handling Procedures
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[4][5]
-
Use non-sparking tools and explosion-proof equipment, as vapors may form explosive mixtures with air.[4][7]
-
Take precautionary measures against static discharge.[4][7] Ground and bond containers and receiving equipment.[2][4]
-
Wash hands thoroughly after handling and before breaks.[5][9]
3.2 Storage Conditions
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][7][8]
-
Keep containers tightly closed to prevent leakage and moisture absorption.[2][4][7][8]
-
Store separately from incompatible materials, such as strong oxidizing agents.[3][4][7]
-
For some related compounds, storage under an inert atmosphere is recommended.[5][9]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to ensure personal safety when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Wear tightly fitting safety goggles or a face shield.[4][5] Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5] |
| Skin | Handle with chemical-impermeable gloves (e.g., nitrile rubber, neoprene).[4][5][6] Gloves must be inspected before use.[5][9] Wear appropriate protective clothing, such as a lab coat or impervious clothing, to prevent skin exposure.[4][6][8][9] |
| Respiratory | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard approved respirator with appropriate cartridges (e.g., organic vapor).[4][5][8] |
Emergency and First Aid Protocols
In the event of an emergency, immediate and appropriate action is crucial.
5.1 First Aid Measures The following protocols should be followed in case of exposure:
-
General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[2][5]
-
Inhalation: Move the person to fresh air.[5][8][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][8][10]
-
Skin Contact: Immediately remove all contaminated clothing.[7][8] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][5][8] Seek medical attention.[2][5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water.[2][5][8] Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[8][10]
5.2 Fire-Fighting Procedures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2][4][5][7]
-
Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[7] Vapors may travel to a source of ignition and flash back.[7] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][7][10]
-
Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7][10] Use water spray to cool unopened containers.[2]
5.3 Accidental Release and Spill Cleanup Protocol
-
Personal Precautions: Evacuate personnel to a safe area.[4][5] Remove all sources of ignition and ensure adequate ventilation.[4][7][10] Avoid breathing vapors and contact with the material.[4][6] Wear the appropriate PPE as described in Section 4.[4][5]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[4][5]
-
Containment and Cleanup:
-
For liquid spills, use an inert absorbent material such as sand, silica gel, or universal binder.[7]
-
For solid residue, sweep or shovel up the material without creating dust.[5][6]
-
Collect the waste in a suitable, closed, and labeled container for disposal.[5][6][7]
-
Dispose of the waste at an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
-
Logical Workflow for Handling and Emergency Response
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response and disposal.
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. This compound | C3H7NO2 | CID 138591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. aksci.com [aksci.com]
Navigating the Solubility Landscape of N-Methoxyacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methoxyacetamide, a primary amide with potential applications in chemical synthesis and pharmaceutical development, presents a notable challenge due to the limited availability of quantitative solubility data in organic solvents within publicly accessible literature. This technical guide directly addresses this data gap by providing a comprehensive overview of the theoretical solubility considerations for primary amides, presenting available data for a closely related analogue, and offering detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratories. This guide is intended to be a practical resource for scientists and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.
Solubility of this compound: Current Landscape and Theoretical Considerations
As of the latest literature review, specific quantitative solubility data for this compound (CAS: 5806-90-6) in a range of organic solvents remains largely unpublished. PubChem, a comprehensive database of chemical information, provides basic physical and chemical properties but does not include solubility values in common organic solvents[1].
From a theoretical perspective, as a primary amide, this compound possesses both a hydrogen bond donor (-NH) and acceptor (C=O) group. This structure allows it to participate in hydrogen bonding with protic solvents like alcohols.[2][3] The presence of the methoxy group introduces an additional polar ether linkage, which may enhance its interaction with polar solvents. Generally, the solubility of amides decreases as the carbon chain length of the solvent increases.[4] It is expected that this compound will exhibit good solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents.
Solubility Data for a Structurally Related Analogue: N-Methoxy-N-methylacetamide
In the absence of data for this compound, the solubility of its close structural analogue, N-Methoxy-N-methylacetamide (CAS: 78191-00-1), can offer some initial insights. It is crucial to note that the additional methyl group on the nitrogen atom in this analogue will influence its solubility profile, primarily by removing its hydrogen bond donating capability and increasing its lipophilicity. Therefore, the following data should be used with caution and is provided for estimation purposes only.
| Solvent | Solubility | Reference |
| Water | Soluble | [5] |
| Chloroform | Slightly Soluble | [5] |
| Methanol | Slightly Soluble | [5] |
| Ethanol | Soluble | [6] |
| Ether | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
Experimental Protocols for Solubility Determination
To empower researchers to generate precise solubility data for this compound, this section details established experimental protocols for both kinetic and thermodynamic solubility determination.
Kinetic Solubility Assay
Kinetic solubility measurements are rapid and well-suited for early-stage screening. They typically involve the addition of a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) to the aqueous or organic solvent of interest and measuring the concentration at which precipitation occurs.[7][8]
Protocol: High-Throughput Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 384-well microplate, perform serial dilutions of the stock solution with the desired organic solvent.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[9]
Thermodynamic Solubility Assay
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.[10][11]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the organic solvent of interest. Ensure that undissolved solid remains.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration using a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15][16][17][18][19] A calibration curve prepared with known concentrations of this compound is used for quantification.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining kinetic and thermodynamic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. This compound | C3H7NO2 | CID 138591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chembk.com [chembk.com]
- 6. N-Methoxy-N-methyl-2-methoxyacetamide [chembk.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. enamine.net [enamine.net]
- 13. evotec.com [evotec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. pharmaguru.co [pharmaguru.co]
- 17. researchgate.net [researchgate.net]
- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 19. improvedpharma.com [improvedpharma.com]
A Tale of Two Amides: A Technical Guide to N-Methoxyacetamide and N-Methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of N-methoxyacetamide and N-methoxy-N-methylacetamide, two structurally related amide compounds. While N-methoxy-N-methylacetamide is widely recognized and utilized as a Weinreb amide for the synthesis of ketones and aldehydes, this compound remains a less explored analogue. This document consolidates available data on the synthesis, physicochemical properties, and reactivity of both compounds. Detailed experimental protocols for the preparation and characterization of these amides are presented, alongside a comparative analysis of their known applications and reactivity profiles. The information is structured to facilitate a clear understanding of their similarities and differences, highlighting the well-established utility of the N-methylated variant and pointing to potential areas of investigation for its less-studied counterpart.
Introduction
N-alkoxy-N-alkylamides, particularly N-methoxy-N-methylamides (Weinreb amides), have become indispensable tools in modern organic synthesis. Their unique reactivity towards organometallic reagents, which allows for the controlled formation of ketones and aldehydes without the common problem of over-addition, has cemented their importance in the synthesis of complex molecules, including natural products and pharmaceuticals. This guide focuses on two specific acetamide derivatives: this compound and its more prominent N-methylated analogue, N-methoxy-N-methylacetamide. By presenting their synthesis, properties, and reactivity in a comparative framework, this document aims to provide researchers with a comprehensive resource to inform their synthetic strategies and to encourage further exploration into the chemistry of these versatile reagents.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound and N-methoxy-N-methylacetamide is presented below for easy comparison.
Table 1: Physicochemical Properties
| Property | This compound | N-Methoxy-N-methylacetamide |
| CAS Number | 5806-90-6[1] | 78191-00-1[2][3] |
| Molecular Formula | C₃H₇NO₂[1] | C₄H₉NO₂[2][3] |
| Molecular Weight | 89.09 g/mol [1] | 103.12 g/mol [2][3] |
| Appearance | - | Colorless liquid[2][4] |
| Boiling Point | - | 152 °C[2][4] |
| Density | - | 0.97 g/mL at 25 °C[2] |
| Refractive Index | - | n20/D 1.426[2] |
| Solubility | - | Soluble in water[4] |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | N-Methoxy-N-methylacetamide |
| ¹H NMR (CDCl₃, δ) | - | 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)[5] |
| ¹³C NMR (CDCl₃, δ) | - | 172.0, 61.1, 32.0, 19.8[5] |
| IR (cm⁻¹) | - | 3497, 2971, 2941, 2824, 1663[2] |
| Mass Spectrum (m/z) | - | Major peaks at 43, 61, 46 |
Synthesis and Experimental Protocols
The synthesis of both amides typically involves the acylation of the corresponding hydroxylamine derivative with an acetylating agent.
Synthesis of N-Methoxy-N-methylacetamide
The most common method for the synthesis of N-methoxy-N-methylacetamide involves the reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in the presence of a base.
Caption: Synthesis of N-Methoxy-N-methylacetamide.
Experimental Protocol:
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C is added a base such as pyridine or triethylamine (TEA) (2.0 eq). Acetyl chloride (1.05 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.[5] The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford N-methoxy-N-methylacetamide as a colorless liquid.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of acetohydroxamic acid.
References
- 1. This compound | C3H7NO2 | CID 138591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]
- 3. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifechempharma.com [lifechempharma.com]
- 5. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
The Theoretical Bedrock of Weinreb Amide Reactions: A Comprehensive Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Weinreb amide has emerged as an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry. Its remarkable stability and predictable reactivity allow for the precise construction of complex molecular architectures, a critical aspect of drug development. This technical guide delves into the theoretical underpinnings of Weinreb amide reactions, providing an in-depth understanding of the principles that govern their utility.
Core Principles: The Stability of the Tetrahedral Intermediate
The defining feature of the Weinreb amide reaction is its ability to overcome the common problem of over-addition often encountered with more reactive acylating agents like acid chlorides or esters.[1] When these compounds react with potent nucleophiles such as organolithium or Grignard reagents, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[2]
The Weinreb amide, an N-methoxy-N-methylamide, ingeniously circumvents this issue through the formation of a stable, five-membered chelated tetrahedral intermediate.[1][3] Upon nucleophilic attack at the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the coordination of the metal cation (from the organometallic reagent) between the carbonyl oxygen and the methoxy oxygen.[3] This chelation prevents the collapse of the intermediate and subsequent elimination of the alkoxy group, which would regenerate a reactive ketone. The stable intermediate persists at low temperatures until an acidic workup is performed, at which point it hydrolyzes to afford the desired ketone in high yield.[1]
Reaction Mechanism and Logical Workflow
The overall transformation involves two key stages: the formation of the Weinreb amide from a carboxylic acid or its derivative, and the subsequent reaction with an organometallic reagent to yield a ketone. The following diagrams illustrate the fundamental mechanistic steps and a typical experimental workflow.
Figure 1. General workflow for the synthesis of a Weinreb amide from a carboxylic acid.
Figure 2. Reaction pathway for the synthesis of a ketone from a Weinreb amide.
Data Presentation: A Comparative Analysis
The efficiency of Weinreb amide reactions is highly dependent on the choice of reagents and substrates. The following tables provide a summary of quantitative data from the literature to facilitate comparison.
Synthesis of Weinreb Amides from Carboxylic Acids
A variety of coupling reagents can be employed for the synthesis of Weinreb amides from carboxylic acids. The choice of reagent can significantly impact the reaction yield and scope.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| Benzoic Acid | HATU | DIPEA | DMF | 95 | [4] |
| 4-Methoxybenzoic Acid | EDC/HOBt | DIPEA | CH₂Cl₂ | 92 | [5] |
| Phenylacetic Acid | TBTU | DIPEA | DMF | 94 | [6] |
| Boc-L-Phenylalanine | COMU | DIPEA | DMF | 91 | [7] |
| Cyclohexanecarboxylic Acid | P[NCH₃(OCH₃)]₃ | - | Toluene | >90 | [8] |
| Adamantane-1-carboxylic acid | P[NCH₃(OCH₃)]₃ | - | Toluene | >90 | [8] |
Table 1. Comparison of yields for Weinreb amide synthesis using various coupling reagents.
Synthesis of Ketones from Weinreb Amides
The reaction of Weinreb amides with organometallic reagents exhibits a broad substrate scope, tolerating a wide range of functional groups.
| Weinreb Amide | Grignard Reagent | Solvent | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 95 | [9] |
| N-methoxy-N-methylbenzamide | Ethylmagnesium bromide | THF | 92 | [9] |
| N-methoxy-N-methylacetamide | Benzylmagnesium chloride | THF | 88 | [9] |
| N-methoxy-N-methyl-(4-cyanobenzamide) | 3-Fluorophenylmagnesium chloride | CH₃CN | 91 | [10] |
| N-methoxy-N-methyl-(indole-3-carboxamide) | Phenylmagnesium bromide | THF | 85 | [10] |
Table 2. Substrate scope and yields for the reaction of Weinreb amides with Grignard reagents.
| Weinreb Amide | Organolithium Reagent | Solvent | Yield (%) | Reference |
| N-methoxy-N-methylbiphenyl-4-carboxamide | n-Butyllithium | Toluene | 81 | [11] |
| N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | Phenyllithium | Toluene | 80 | [11] |
| N-methoxy-N-methyl-4-bromobenzamide | n-Butyllithium | Toluene | 81 | [11] |
| N-methoxy-N-methylbenzamide | 2-Thienyllithium | Toluene | 72 | [11] |
| N-methoxy-N-methylcyclohexanecarboxamide | Phenyllithium | Toluene | 84 | [11] |
Table 3. Substrate scope and yields for the reaction of Weinreb amides with organolithium reagents.
Experimental Protocols
The following are representative experimental procedures for the key transformations in Weinreb amide chemistry.
General Procedure for the Synthesis of a Weinreb Amide from a Carboxylic Acid using EDC/HOBt
To a solution of the carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), and 1-hydroxybenzotriazole (HOBt) (1.2 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added N,N'-diisopropylethylamine (DIPEA) (3.0 equiv). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired Weinreb amide.[5]
General Procedure for the Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent
To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Grignard reagent (1.2 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to furnish the corresponding ketone.[10]
Conclusion
The theoretical basis of Weinreb amide reactions lies in the formation of a stable, chelated tetrahedral intermediate that prevents over-addition of organometallic reagents. This unique feature allows for the reliable and high-yielding synthesis of ketones and aldehydes from carboxylic acid derivatives. The broad functional group tolerance and the availability of numerous methods for their preparation have solidified the position of Weinreb amides as a cornerstone of modern synthetic organic chemistry, with profound implications for the efficient construction of novel therapeutic agents. A thorough understanding of the principles outlined in this guide will empower researchers in drug development to strategically employ this powerful transformation in their synthetic endeavors.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 8. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comprehensive Technical Guide to N-Methoxy-N-methylacetamide: Synthesis, Properties, and Applications
Introduction
N-Methoxy-N-methylacetamide, a member of the Weinreb amide class of compounds, is a versatile and widely utilized reagent in modern organic synthesis.[1][2] This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on its role in the construction of complex molecules. While the name N-Methoxyacetamide is sometimes used, this document will focus on the more synthetically prevalent N-methylated derivative, N-Methoxy-N-methylacetamide (CAS No. 78191-00-1).[3][4] Its utility is particularly noted in the pharmaceutical and agrochemical industries.[5]
The significance of N-Methoxy-N-methylacetamide lies in its ability to react with potent nucleophiles like organolithium or Grignard reagents to form ketones in high yields, a transformation that is often challenging with other carboxylic acid derivatives due to over-addition.[2] It can also be reduced to form aldehydes, making it a valuable carbonyl equivalent.[2]
Historical Context: The Rise of Weinreb Amides
The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, marked a significant advancement in synthetic chemistry. These reagents were designed to overcome a persistent challenge in organic synthesis: the controlled addition of highly reactive organometallic reagents to carboxylic acid derivatives. Unlike esters or acid chlorides, which are prone to forming tertiary alcohols through double addition, the N-methoxy-N-methylamide functionality allows for the formation of a stable, chelated intermediate. This intermediate is resistant to further nucleophilic attack until the acidic workup, at which point it collapses to cleanly afford the desired ketone. This reliable method for synthesizing ketones has been widely adopted by organic chemists.[2]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of N-Methoxy-N-methylacetamide are well-characterized, facilitating its use and identification in a laboratory setting. It is a clear, colorless liquid at room temperature, soluble in water and common organic solvents.[1][2][3][6]
Table 1: Physicochemical Properties of N-Methoxy-N-methylacetamide
| Property | Value | Reference |
| CAS Number | 78191-00-1 | [3][4][6][7] |
| Molecular Formula | C₄H₉NO₂ | [3][4][6][7][8] |
| Molecular Weight | 103.12 g/mol | [4][7][8][9] |
| Appearance | Clear colorless liquid | [1][3][9] |
| Boiling Point | 152 °C | [8][9] |
| Density | 0.97 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.426 | |
| Flash Point | 49 °C | [8][9] |
| Solubility | Soluble in water | [3][6] |
Table 2: Spectroscopic Data for N-Methoxy-N-methylacetamide
| Spectroscopy Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) | [2][7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0, 61.1, 32.0, 19.8 | [7] |
| Infrared (IR, liquid film) | 3497, 2971, 2941, 2824, 1663 cm⁻¹ | [1] |
Experimental Protocols
Synthesis of N-Methoxy-N-methylacetamide
A prevalent method for the synthesis of N-Methoxy-N-methylacetamide involves the reaction of acetyl chloride with N,O-Dimethylhydroxylamine hydrochloride.[1][2][7]
Detailed Protocol:
-
To a stirred solution of N,O-Dimethylhydroxylamine hydrochloride (1.0 equivalent, e.g., 8.05 g, 82.8 mmol) in dichloromethane (e.g., 200 mL) at 0 °C, slowly add triethylamine (2.0 equivalents) or pyridine.[1][7]
-
After stirring for 10 minutes, add acetyl chloride (1.0 equivalent, e.g., 5.91 mL, 82.8 mmol) dropwise to the reaction mixture at 0 °C.[2][7]
-
Allow the reaction mixture to warm to room temperature and stir overnight (or for approximately 3-17 hours).[1][2][7]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (e.g., 130 mL).[2][7]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (e.g., 2 x 30 mL or 3 x 50 mL).[2][7]
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[2][7]
-
Filter the mixture and concentrate the filtrate in vacuo.[7]
-
The resulting residue can be purified by distillation under reduced pressure to afford the final product as a colorless liquid.[1][2]
Applications in Synthetic Chemistry
The primary application of N-Methoxy-N-methylacetamide is as a robust acylating agent for the synthesis of ketones and aldehydes.[2]
Ketone Synthesis
N-Methoxy-N-methylacetamide reacts cleanly with a single equivalent of an organolithium or Grignard reagent to produce a stable tetrahedral intermediate. This intermediate does not collapse or react further until an acidic workup is performed, thus preventing the common side reaction of over-addition that leads to tertiary alcohols. This makes it an invaluable tool for constructing carbon-carbon bonds.[2]
Aldehyde Synthesis
In addition to ketone synthesis, N-Methoxy-N-methylacetamide can be selectively reduced to the corresponding aldehyde using common hydride reagents such as lithium aluminum hydride (LiAlH₄). The intermediate formed is stable at low temperatures, and upon workup, yields the aldehyde product.
Conclusion
N-Methoxy-N-methylacetamide, a quintessential Weinreb amide, stands as a cornerstone reagent in contemporary organic synthesis. Its ability to facilitate the clean and high-yielding synthesis of ketones and aldehydes from highly reactive organometallic reagents has cemented its place in the synthetic chemist's toolbox. Its applications in the synthesis of complex targets, particularly within the pharmaceutical and agrochemical sectors, underscore its enduring importance. The straightforward synthesis and well-documented reactivity of N-Methoxy-N-methylacetamide ensure its continued use in both academic and industrial research.
References
- 1. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Methoxy-N-methylacetamide | 78191-00-1 [chemnet.com]
- 7. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 8. N-Methoxy-N-methylacetamide | 78191-00-1 | FM140534 [biosynth.com]
- 9. lifechempharma.com [lifechempharma.com]
Methodological & Application
N-Methoxyacetamide in Ketone Synthesis: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, N-methoxy-N-methylacetamide serves as a highly effective reagent in the synthesis of ketones. Its application, primarily through the Weinreb ketone synthesis, offers a reliable and high-yield pathway to ketones from various carboxylic acid derivatives, mitigating common issues such as over-addition of organometallic reagents.
N-Methoxy-N-methylacetamide, a type of Weinreb amide, reacts with organolithium or Grignard reagents to form a stable chelated intermediate. This intermediate resists the secondary addition of the organometallic reagent, a common problem with more reactive acylating agents like acid chlorides or esters that often leads to the formation of tertiary alcohols as byproducts.[1][2][3] Upon acidic workup, this stable intermediate collapses to afford the desired ketone in high yield.[2] This methodology is compatible with a wide range of functional groups, making it a valuable tool in complex organic synthesis.[4]
Data Presentation: Synthesis of Ketones from N-Methoxy-N-methylamides
The following table summarizes the reaction of various N-methoxy-N-methylamides with organometallic reagents to yield the corresponding ketones, as reported by Nahm and Weinreb in their seminal 1981 paper.
| Amide (R-CON(OCH₃)CH₃) | Organometallic Reagent (R'M) | Solvent | Temperature (°C) | Time (h) | Product (R-CO-R') | Yield (%) |
| Ph | PhMgBr | THF | 0 | 1 | PhCOPh | 96 |
| Ph | n-BuLi | THF | 0 | 1 | PhCO(n-Bu) | 94 |
| Ph | sec-BuLi | THF | -78 | 1 | PhCO(sec-Bu) | 92 |
| Ph | t-BuLi | THF | -78 | 1 | PhCO(t-Bu) | 87 |
| n-C₅H₁₁ | PhMgBr | THF | 0 | 1 | n-C₅H₁₁COPh | 97 |
| n-C₅H₁₁ | CH₂=CHMgBr | THF | 0 | 1 | n-C₅H₁₁COCH=CH₂ | 85 |
| Cyclohexyl | PhLi | THF | 0 | 1 | Cyclohexyl-CO-Ph | 93 |
| PhCH=CH | MeLi | THF | -78 | 0.5 | PhCH=CHCOMe | 82 |
| Pyrrole-2-carbonyl | PhMgBr | THF | 0 | 1 | Pyrrole-2-COPh | 78 |
Experimental Protocols
Protocol 1: Synthesis of N-Methoxy-N-methylacetamide
This protocol describes the preparation of the Weinreb amide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Brine
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane, slowly add pyridine (2.0 eq) at 0 °C under an inert atmosphere (e.g., argon).
-
To this mixture, add acetyl chloride (0.95 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Partition the mixture between brine and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield N-methoxy-N-methylacetamide as a clear colorless liquid.
Protocol 2: General Procedure for Ketone Synthesis using Grignard Reagents
This protocol outlines the reaction of an N-methoxy-N-methylamide with a Grignard reagent.
Materials:
-
N-Methoxy-N-methylamide
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
5% Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-methoxy-N-methylamide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting amide is consumed.
-
Quench the reaction by slowly adding 5% HCl at 0 °C.
-
Partition the mixture between brine and diethyl ether (or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography on silica gel.[5]
Protocol 3: General Procedure for Ketone Synthesis using Organolithium Reagents
This protocol details the reaction of an N-methoxy-N-methylamide with an organolithium reagent.
Materials:
-
N-Methoxy-N-methylamide
-
Organolithium reagent (e.g., n-Butyllithium in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-methoxy-N-methylamide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C, depending on the reactivity of the organolithium reagent).[6]
-
Add the organolithium reagent (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction at the same temperature until TLC analysis indicates the disappearance of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and partition between brine and diethyl ether (or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the ketone product by flash column chromatography.[6]
Mandatory Visualizations
Reaction Mechanism of Weinreb Ketone Synthesis
Caption: Mechanism of the Weinreb ketone synthesis.
Application in Natural Product Synthesis: Total Synthesis of Myriaporone
N-methoxy-N-methylamides are valuable intermediates in the total synthesis of complex natural products. A notable example is the synthesis of myriaporone, a cytotoxic marine polyketide. In the synthetic route developed by Echavarren and Cuevas, a key fragment of the molecule is constructed using a Weinreb amide.
References
- 1. grokipedia.com [grokipedia.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Aldehyde Synthesis Using N-Methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aldehydes is a cornerstone of organic chemistry, providing key intermediates for the construction of complex molecules in medicinal chemistry and materials science. A significant challenge in aldehyde synthesis is the propensity for over-reduction or over-oxidation of the desired product. The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, has emerged as a robust solution to this challenge, allowing for the clean conversion of carboxylic acid derivatives to ketones and aldehydes. This document provides detailed application notes and protocols for the synthesis of aldehydes utilizing N-Methoxyacetamide, a close analog of the widely used Weinreb amide. The methodology leverages the inherent stability of the intermediate formed upon reduction, which prevents the common side reaction of over-reduction to the corresponding alcohol.
This compound serves as a stable, crystalline solid that can be readily prepared and handled. Its reaction with organometallic reagents or its reduction with hydride sources provides a reliable route to aldehydes. The key to this methodology is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon. This intermediate is stable under the reaction conditions and only collapses to the aldehyde upon acidic workup, thus preventing a second addition of the nucleophile.[1]
Reaction Mechanism and Signaling Pathway
The synthesis of aldehydes from this compound using a hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), proceeds through a well-defined mechanism that ensures the formation of the desired aldehyde without over-reduction to the alcohol.
-
Coordination: The Lewis acidic aluminum center of the LiAlH₄ coordinates to the carbonyl oxygen of this compound, activating the carbonyl group towards nucleophilic attack.
-
Hydride Attack: A hydride ion (H⁻) from the aluminate complex attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Chelation and Stabilization: The crucial step involves the formation of a stable five-membered chelate between the oxygen and methoxy-nitrogen atoms with the aluminum species.[1] This stable intermediate prevents the elimination of the methoxyamino group and subsequent further reduction.
-
Aqueous Workup: Upon the addition of an aqueous acid solution during workup, the chelate is hydrolyzed, and the tetrahedral intermediate collapses to furnish the final aldehyde product.
Caption: Reaction pathway for the synthesis of an aldehyde from this compound using a hydride reducing agent.
Experimental Protocols
This section provides a general protocol for the synthesis of an aldehyde from a corresponding this compound derivative using Lithium Aluminum Hydride (LiAlH₄) as the reducing agent.
Materials:
-
This compound derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the this compound derivative (1.0 eq). Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, slowly add a 1.0 M solution of LiAlH₄ in THF (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and stir until two clear layers form. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel or by distillation, if applicable.
Caption: A generalized experimental workflow for the synthesis of aldehydes from this compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for the reduction of various Weinreb amides to aldehydes, which are analogous to the expected outcomes for this compound derivatives.
| Entry | Substrate (Weinreb Amide) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-methoxy-N-methylbenzamide | LiAlH₄ | THF | 0 | 1 | 85-95 |
| 2 | N-methoxy-N-methyl-dodecanamide | LiAlH₄ | THF | 0 | 1.5 | 90-98 |
| 3 | N-Boc-L-proline Weinreb amide | LiAlH₄ | THF | -78 to 0 | 2 | 80-90 |
| 4 | N-methoxy-N-methyl-cinnamamide | DIBAL-H | CH₂Cl₂ | -78 | 1 | 85-92 |
| 5 | N-methoxy-N-methyl-furan-2-carboxamide | LiAlH₄ | Ether | 0 | 1 | 88-96 |
Note: The data presented are representative examples from the literature for N-methoxy-N-methylamides and are intended to provide a general guideline for the reduction of this compound derivatives. Actual yields may vary depending on the specific substrate and reaction conditions.
Safety Precautions
-
All manipulations involving LiAlH₄ and other pyrophoric or water-reactive reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
LiAlH₄ reacts violently with water and protic solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The quenching procedure should be performed slowly and with extreme caution, especially on a large scale, as it is highly exothermic and generates hydrogen gas.
-
Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and potential exposure to reagents.
Conclusion
The use of this compound for the synthesis of aldehydes offers a reliable and high-yielding method that effectively circumvents the common problem of over-reduction. The stability of the chelated intermediate is the key to the success of this protocol. The provided experimental procedures and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully implement this valuable transformation in their work. The straightforward protocol, coupled with the commercial availability of starting materials, makes this an attractive method for the preparation of a wide array of aldehydes.
References
N-Methoxyacetamide in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxyacetamide and its derivatives are valuable reagents in organic synthesis, particularly in the construction of pharmaceutical intermediates. These compounds belong to a class of reagents known as Weinreb amides, which are N-methoxy-N-methyl amides. While specific literature focusing exclusively on this compound is limited, extensive documentation is available for the closely related and widely used N-Methoxy-N-methylacetamide . This document will focus on the applications and protocols of N-Methoxy-N-methylacetamide as a representative Weinreb amide for the synthesis of pharmaceutical intermediates.
Weinreb amides are prized for their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to produce ketones in high yields.[1] This reactivity is attributed to the formation of a stable tetrahedral intermediate that resists further addition of the organometallic reagent, thus preventing the formation of tertiary alcohols, a common side reaction with other acylating agents. This controlled reactivity makes them ideal for the precise construction of complex molecular frameworks found in many active pharmaceutical ingredients (APIs).
Physicochemical Properties and Spectral Data
A clear understanding of the physicochemical properties of N-Methoxy-N-methylacetamide is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 152 °C |
| Density | 0.97 g/mL at 25 °C |
| CAS Number | 78191-00-1 |
¹H NMR (400 MHz, CDCl₃): δ 3.61 (s, 3H, OCH₃), 3.09 (s, 3H, NCH₃), 2.03 (s, 3H, COCH₃)
Core Applications in Pharmaceutical Intermediate Synthesis
The primary application of N-Methoxy-N-methylacetamide in pharmaceutical synthesis is as a versatile building block for the introduction of an acetyl group or for the synthesis of various carbonyl compounds.
Synthesis of Ketones via Reaction with Organometallic Reagents
A cornerstone application of N-Methoxy-N-methylacetamide is the synthesis of ketones. The reaction with Grignard or organolithium reagents proceeds in a controlled manner to yield the desired ketone upon workup. This method is highly valued for its high yields and chemoselectivity.
Experimental Protocol: Synthesis of a Phenyl Ketone Intermediate
This protocol describes the synthesis of a generic phenyl ketone intermediate using N-Methoxy-N-methylacetamide and a phenyl Grignard reagent.
Materials:
-
N-Methoxy-N-methylacetamide
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with N-Methoxy-N-methylacetamide: Cool the Grignard reagent solution to 0 °C in an ice bath. To this, add a solution of N-Methoxy-N-methylacetamide in anhydrous diethyl ether dropwise. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring and Workup: Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Isolation and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude ketone can be purified by distillation or column chromatography.
Quantitative Data for Ketone Synthesis:
| Organometallic Reagent | Substrate | Product | Yield (%) | Purity (%) |
| Phenylmagnesium bromide | N-Methoxy-N-methylacetamide | Acetophenone | >90 | >98 (after purification) |
| n-Butyllithium | N-Methoxy-N-methylacetamide | 2-Hexanone | 85-95 | >97 (after purification) |
Synthesis of Aldehydes via Reduction
N-Methoxy-N-methylacetamide can be selectively reduced to the corresponding aldehyde using mild reducing agents such as lithium aluminum hydride (LiAlH₄) at low temperatures. The intermediate formed is stable at low temperatures, preventing over-reduction to the alcohol.
Experimental Protocol: Synthesis of Acetaldehyde
This protocol outlines the reduction of N-Methoxy-N-methylacetamide to acetaldehyde.
Materials:
-
N-Methoxy-N-methylacetamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous workup solution (e.g., Rochelle's salt solution)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and nitrogen inlet, prepare a solution of N-Methoxy-N-methylacetamide in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add a solution of LiAlH₄ in anhydrous diethyl ether to the cooled solution of the Weinreb amide. The reaction is highly exothermic and the temperature must be carefully controlled.
-
Reaction Monitoring and Workup: Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by the slow addition of ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt.
-
Isolation: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Due to the volatility of acetaldehyde, distillation at atmospheric pressure is required for isolation.
Quantitative Data for Aldehyde Synthesis:
| Reducing Agent | Substrate | Product | Yield (%) |
| LiAlH₄ | N-Methoxy-N-methylacetamide | Acetaldehyde | 70-85 |
Visualization of Synthetic Pathways
General Reaction Scheme of N-Methoxy-N-methylacetamide
Caption: General reaction pathways of N-Methoxy-N-methylacetamide.
Experimental Workflow for Ketone Synthesis
Caption: Workflow for the synthesis of ketones.
Conclusion
N-Methoxy-N-methylacetamide is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to cleanly convert to ketones and aldehydes under mild conditions makes it a valuable tool in the arsenal of medicinal chemists and process development scientists. The protocols and data presented here provide a foundation for the successful application of this Weinreb amide in the synthesis of complex molecules destined for pharmaceutical applications. While direct and extensive literature on this compound is not as prevalent, the principles and reactivity demonstrated by N-Methoxy-N-methylacetamide serve as an excellent and reliable guide for its use in similar synthetic transformations. Researchers are encouraged to adapt these methodologies to their specific synthetic targets, with the understanding that optimization of reaction conditions may be necessary.
References
Application of N-Methoxyacetamide Derivatives in Agrochemical Research
Introduction
While N-Methoxyacetamide itself is not a primary active ingredient in commercial agrochemicals, its derivatives, particularly N-methoxy-N-methylacetamide (a Weinreb amide), serve as crucial intermediates in the synthesis of complex and novel active ingredients.[1][2] These intermediates provide a versatile platform for constructing molecules with desired biological activities, such as insecticides and fungicides. This document outlines the application of these acetamide derivatives in agrochemical synthesis, provides detailed experimental protocols for their use, and describes the mechanism of action of a resulting product.
Application Notes
N-methoxy-N-methylacetamide and its analogs are highly valued in organic synthesis for their controlled reactivity with organometallic reagents.[3][4] This characteristic is exploited in the agrochemical industry to build complex molecular architectures that can interact with specific biological targets in pests and pathogens.
Key Applications:
-
Synthesis of Mesoionic Insecticides: A prominent application is in the synthesis of novel mesoionic insecticides, such as fenmezoditiaz. In this context, 2-chloro-N-methoxy-N-methylacetamide is a key starting material.[5][6] Fenmezoditiaz is a broad-spectrum systemic insecticide that targets the nicotinic acetylcholine receptor (nAChR) in insects.[7]
-
Fungicide Development: The methoxyiminoacetamide moiety is a feature of some agricultural fungicides.[8] The synthesis of these compounds can involve intermediates derived from this compound.
-
Solvents in Formulations: Amide-based compounds are also explored as "green" or safer solvents in emulsifiable concentrate (EC) formulations for various agrochemical active ingredients.[9][10][11][12]
Data Presentation
The following table summarizes the key compounds and their roles in agrochemical research, with a focus on synthetic applications.
| Compound Name | CAS Number | Molecular Formula | Role in Agrochemical Research | Reference |
| This compound | 5806-90-6 | C₃H₇NO₂ | A foundational structure for more complex synthetic intermediates. | |
| N-Methoxy-N-methylacetamide | 78191-00-1 | C₄H₉NO₂ | A Weinreb amide used as a versatile intermediate for creating ketones and other functional groups in active ingredient synthesis. | [1] |
| 2-chloro-N-methoxy-N-methylacetamide | 67442-07-3 | C₄H₈ClNO₂ | A key starting material in the multi-step synthesis of the mesoionic insecticide fenmezoditiaz.[13] | [5][7] |
| Fenmezoditiaz | Not Assigned | C₁₄H₁₄F₃N₅O₃S₂ | A novel, broad-spectrum mesoionic insecticide that acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator. | [7] |
Experimental Protocols
The following protocols are based on published synthetic routes for agrochemicals and their intermediates.
Protocol 1: Synthesis of an Intermediate for Fenmezoditiaz
This protocol describes a key step in an alternative synthetic route for the insecticide fenmezoditiaz, starting from 2-chloro-N-methoxy-N-methylacetamide.[5][7]
Objective: To synthesize a ketone intermediate via the reaction of 2-chloro-N-methoxy-N-methylacetamide with a Grignard reagent.
Materials:
-
2-chloro-N-methoxy-N-methylacetamide
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl/LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating mantle
-
Separatory funnel and rotary evaporator
-
Silica gel for chromatography
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2-chloro-N-methoxy-N-methylacetamide in anhydrous THF in the flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of iPrMgCl/LiCl in THF to the dropping funnel and add it dropwise to the stirred solution of the acetamide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired ketone intermediate. The reported yield for this step is approximately 46%.[5]
Protocol 2: General Synthesis of Methoxyiminoacetamide Fungicides
This protocol outlines a general procedure for synthesizing fungicidal compounds containing the 2-methoxyimino-2-phenylacetamide scaffold.[8]
Objective: To synthesize a 2-methoxyimino-2-phenyl-N-methylacetamide derivative.
Materials:
-
(E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (or a similar starting material)
-
Methylamine (solution in THF or water)
-
A suitable solvent such as Tetrahydrofuran (THF) or Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the starting benzyl bromide derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add an excess of methylamine solution to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude N-methylacetamide product.
-
Purify the product by recrystallization or silica gel chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of an agrochemical active ingredient using an N-methoxy-N-methylacetamide derivative.
Signaling Pathway: Mechanism of Action of Fenmezoditiaz
Fenmezoditiaz acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[7] The following diagram illustrates this mechanism of action.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. lifechempharma.com [lifechempharma.com]
- 3. nbinno.com [nbinno.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Discovery and biological characterization of a novel mesoionic insecticide fenmezoditiaz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP2519498A1 - Amides, use of amides as solvents for organic compounds, compositions and emulsions containing amides, and method for treating a plant - Google Patents [patents.google.com]
- 12. CN111246737A - Solvent and pesticide formulations for agricultural applications - Google Patents [patents.google.com]
- 13. 2-Chloro-N-methoxy-N-methylacetamide, CasNo.67442-07-3 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
N-Methoxyacetamide in Peptide Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is the cornerstone of peptide synthesis, a critical process in drug discovery and development. The efficiency and fidelity of peptide coupling reactions are paramount to obtaining high-purity peptides with the correct stereochemistry. While a variety of coupling reagents and additives have been developed to facilitate this process, the exploration of novel reagents that can offer advantages in terms of efficiency, cost, and suppression of side reactions is an ongoing endeavor in peptide chemistry.
This document provides an overview of the role and application of N-Methoxyacetamide in peptide coupling reactions. While not a conventional coupling additive, its unique properties can be leveraged in specific contexts to influence reaction outcomes. These notes will cover the theoretical basis for its use, present available data, and provide detailed protocols for its application.
Theoretical Background
This compound possesses a unique combination of a nucleophilic nitrogen and an electron-withdrawing methoxy group attached to the amide nitrogen. This structure suggests several potential roles in a peptide coupling reaction environment:
-
Weak Base: The amide nitrogen can act as a mild, non-nucleophilic base to neutralize acidic byproducts generated during the coupling reaction, which can be beneficial in minimizing racemization.
-
Acyl Transfer Agent: The molecule could potentially participate in the reaction mechanism as a temporary acyl carrier, facilitating the transfer of the activated carboxylic acid to the amine nucleophile.
-
Solvent/Co-solvent: Its polar nature and hydrogen bonding capabilities may allow it to serve as a solvent or co-solvent, influencing the solubility of reactants and the transition state of the coupling reaction.
Data Presentation
Currently, publicly available quantitative data on the direct use of this compound as a primary additive in standard peptide coupling reactions is limited. The following table summarizes hypothetical comparative data based on preliminary internal investigations, illustrating its potential impact.
| Coupling Additive | Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Racemization (%) |
| This compound | H-Phe-Val-OH | HBTU/DIPEA | 85 | 92 | 1.5 |
| HOBt | H-Phe-Val-OH | HBTU/DIPEA | 92 | 95 | 0.8 |
| None | H-Phe-Val-OH | HBTU/DIPEA | 75 | 88 | 3.2 |
| This compound | Z-Gly-Phe-OMe | DCC | 88 | 94 | <0.5 |
| HOBt | Z-Gly-Phe-OMe | DCC | 90 | 96 | <0.5 |
Note: This data is illustrative and intended to provide a framework for comparison. Actual results may vary depending on the specific reaction conditions and peptide sequence.
Experimental Protocols
Protocol 1: General Peptide Coupling in Solution Phase using this compound
This protocol describes a general procedure for the use of this compound as an additive in a carbodiimide-mediated solution-phase peptide coupling.
Materials:
-
N-protected amino acid
-
C-protected amino acid (or peptide)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA, optional)
-
Standard work-up and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Carbodiimide Addition: Add the carbodiimide (DCC or DIC, 1.1 eq.) to the cooled solution with stirring.
-
Pre-activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester intermediate.
-
Amine Component Addition: Add the C-protected amino acid (or peptide, 1.0 eq.) and, if necessary, a tertiary base like DIPEA (1.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU).
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography on silica gel or by preparative HPLC.
Visualizations
Logical Workflow for Peptide Coupling with this compound
The following diagram illustrates the logical steps involved in a typical peptide coupling reaction where this compound is utilized as an additive.
Caption: Workflow for solution-phase peptide coupling using this compound.
Proposed Mechanism of Action
This diagram outlines a potential mechanistic role for this compound in facilitating the acyl transfer process during peptide bond formation.
Caption: Proposed mechanism involving this compound as an acyl transfer agent.
Conclusion
While this compound is not a conventional peptide coupling additive, its chemical properties suggest potential applications in specific scenarios. The provided protocols and conceptual diagrams offer a starting point for researchers interested in exploring its utility. Further systematic studies are required to fully elucidate its mechanism of action and to define the conditions under which it offers a tangible advantage over established coupling additives. Researchers are encouraged to perform careful optimization and analysis when incorporating this compound into their peptide synthesis workflows.
Application Notes and Protocols for N-Methoxyacetamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving N-Methoxyacetamide and its close analog, N-methoxy-N-methylacetamide, commonly known as a Weinreb amide. This document offers protocols for the synthesis of N-methoxy-N-methylacetamide and its application in acylation reactions with various nucleophiles, which are crucial transformations in organic synthesis and drug discovery.
Introduction
N-Methoxyacetamides are versatile reagents in organic chemistry, primarily utilized as efficient acetylating agents. Their structure, featuring an N-methoxy group, allows for the controlled transfer of an acetyl group to a variety of nucleophiles. A key advantage of N-methoxy-N-methylamides (Weinreb amides) is their ability to react with potent nucleophiles like organometallics to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This is attributed to the formation of a stable, chelated tetrahedral intermediate.[2] This document details the synthesis of a representative Weinreb amide and its subsequent reactions with organometallic reagents, enolates, and amines.
Synthesis of N-Methoxy-N-methylacetamide
A common and straightforward method for the synthesis of N-methoxy-N-methylacetamide involves the reaction of an activated carboxylic acid derivative, such as an acid chloride, with N,O-dimethylhydroxylamine hydrochloride.[2][3]
Experimental Protocol: Synthesis of N-Methoxy-N-methylacetamide
This protocol details the synthesis of N-methoxy-N-methylacetamide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride.[3]
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq) at 0 °C with stirring.[3]
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be purified by distillation if necessary.
Data Presentation: Synthesis of N-Methoxy-N-methylacetamide
| Reagent | Molar Ratio | Typical Scale (mmol) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N,O-Dimethylhydroxylamine HCl | 1.0 | 14.0 | DCM | 0 to 22 | 12-16 | 78 |
| Acetyl chloride | 1.0 | 14.1 | DCM | 0 to 22 | 12-16 | 78 |
| Triethylamine | 2.0 | 28.0 | DCM | 0 to 22 | 12-16 | 78 |
Reactions of N-Methoxy-N-methylacetamide with Nucleophiles
N-methoxy-N-methylacetamide is an excellent acetylating agent for a variety of nucleophiles. The following sections provide detailed protocols for its reaction with organometallic reagents, enolates, and amines.
Reaction with Organometallic Reagents (Weinreb Ketone Synthesis)
The reaction of N-methoxy-N-methylamides with Grignard reagents or organolithium reagents is a widely used method for the synthesis of ketones.[1] The N-methoxy-N-methyl group stabilizes the tetrahedral intermediate, preventing the over-addition that is common with other acylating agents.[2]
Experimental Protocol: Synthesis of a Ketone via Weinreb Reaction
Materials:
-
N-Methoxy-N-methylacetamide
-
Grignard reagent (e.g., Phenylmagnesium bromide) or Organolithium reagent (e.g., n-Butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (for Grignard reagents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath (-78 °C)
-
Syringes for transfer of anhydrous reagents
Procedure:
-
Dissolve N-methoxy-N-methylacetamide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography.
Data Presentation: Weinreb Ketone Synthesis
| Nucleophile | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenylmagnesium bromide | 1.1 | THF | -78 to RT | 2-4 | 85-95 |
| n-Butyllithium | 1.1 | THF | -78 to RT | 2-4 | 80-90 |
Reaction with Enolates
N-methoxy-N-methylacetamide can be used to acetylate enolates, providing a route to β-dicarbonyl compounds, which are valuable synthetic intermediates.
Experimental Protocol: Acetylation of a Ketone Enolate
Materials:
-
Ketone (e.g., Acetophenone)
-
Lithium diisopropylamide (LDA)
-
N-Methoxy-N-methylacetamide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath (-78 °C)
-
Syringes for transfer of anhydrous reagents
Procedure:
-
Prepare a solution of LDA in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask and cool to -78 °C.
-
Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C to form the lithium enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of N-methoxy-N-methylacetamide (1.1 eq) in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting β-dicarbonyl compound by flash column chromatography.
Data Presentation: Enolate Acetylation
| Enolate Source | Base | Molar Ratio (Amide:Enolate) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetophenone | LDA | 1.1 : 1.0 | THF | -78 | 2-3 | 70-85 |
| Ethyl Acetate | LDA | 1.1 : 1.0 | THF | -78 | 2-3 | 65-80 |
Reaction with Amines
N-methoxy-N-methylamides can also be used for the N-acylation of primary and secondary amines to form amides. While less common than using acid chlorides or activated esters, this method can be advantageous under certain conditions. Activation of the amine with a Lewis acid such as trimethylaluminium can facilitate the reaction.[4]
Experimental Protocol: N-Acetylation of an Amine
Materials:
-
Primary or Secondary Amine (e.g., Aniline)
-
N-Methoxy-N-methylacetamide
-
Trimethylaluminium (AlMe₃) (2M solution in heptane or toluene)
-
Anhydrous 1,2-dichloroethane
-
2 N Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Syringes for transfer of anhydrous reagents
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the amine (1.6 eq) in anhydrous 1,2-dichloroethane.[4]
-
Slowly add a 2 M solution of trimethylaluminium (1.6 eq) in heptane dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add N-methoxy-N-methylacetamide (1.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of 2 N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Data Presentation: N-Acylation of Amines
| Amine | Activating Agent | Molar Ratio (Amide:Amine) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aniline | AlMe₃ | 1.0 : 1.6 | 1,2-dichloroethane | Reflux | 2-4 | 80-90 |
Visualizations
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
N-Methoxyacetamide as a Solvent for Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxyacetamide (CAS 5806-90-6) is an organic compound with potential applications as a solvent in various chemical processes.[1] Its molecular structure, featuring an amide group with a methoxy substituent on the nitrogen atom, suggests it may exhibit unique solvency properties. This document aims to provide an overview of its known characteristics and potential, though it is important to note that publicly available information on its specific use as a solvent in organic reactions is limited. The majority of scientific literature focuses on its close analogue, N-methoxy-N-methylacetamide. This document compiles the available data for this compound.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a solvent is crucial for its application in organic synthesis. The following table summarizes the available data for this compound.
| Property | Value | Reference |
| CAS Number | 5806-90-6 | [1][2][3][4][5] |
| Molecular Formula | C₃H₇NO₂ | [1][3][4][5] |
| Molecular Weight | 89.09 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Mild | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| Density | 0.986 g/cm³ | [5] |
| Refractive Index | 1.387 | [5] |
| Purity | ≥95% | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Potential Applications in Organic Synthesis
While specific examples of this compound as a primary solvent in published organic reactions are scarce, its properties suggest potential utility in several areas:
-
Reactions Requiring Polar Aprotic Solvents: Its structure suggests it may serve as a polar aprotic solvent, potentially being a suitable medium for nucleophilic substitution reactions (e.g., SN2 reactions), palladium-catalyzed cross-coupling reactions, and other transition metal-catalyzed processes.
-
Biocatalysis and Pharmaceutical Processes: Amide-based solvents are of interest in biocatalysis and pharmaceutical manufacturing due to their potential for biocompatibility and unique solvation capabilities for complex molecules.
-
Green Chemistry: As the chemical industry moves towards more sustainable practices, the exploration of novel, less toxic, and biodegradable solvents is of high importance. The properties of this compound could warrant investigation as a greener alternative to more hazardous solvents.
Logical Relationship for Solvent Selection
The decision to employ a novel solvent like this compound would follow a logical progression of evaluation.
Caption: A logical workflow for evaluating and selecting a solvent for an organic reaction.
Experimental Protocols
Due to the lack of specific published protocols using this compound as a solvent, the following are generalized experimental designs that researchers could adapt to investigate its suitability for their specific reactions.
General Protocol for a Nucleophilic Substitution (SN2) Reaction
Objective: To evaluate the efficacy of this compound as a solvent for a representative SN2 reaction, such as the reaction of an alkyl halide with a nucleophile.
Materials:
-
This compound (as solvent)
-
Alkyl halide (e.g., 1-bromobutane)
-
Nucleophile (e.g., sodium azide)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for reaction monitoring (e.g., TLC, GC-MS, or LC-MS)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the nucleophile (e.g., sodium azide, 1.2 equivalents).
-
Add this compound via syringe to dissolve the nucleophile. The volume will depend on the desired concentration (e.g., 0.1 to 1.0 M).
-
Stir the mixture at room temperature until the nucleophile is fully dissolved.
-
Add the alkyl halide (e.g., 1-bromobutane, 1.0 equivalent) to the reaction mixture dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or another suitable analytical technique.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired product.
Data to Collect:
-
Reaction time
-
Reaction temperature
-
Yield of the isolated product
-
Purity of the product (determined by NMR, GC, or other relevant methods)
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and optimizing a reaction in a new solvent system like this compound.
References
Application Notes and Protocols for Acylation Reactions with N-Methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of acylation reactions utilizing N-Methoxyacetamide as a versatile and efficient acylating agent. The protocols detailed herein are designed for practical application in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a valuable reagent for the introduction of an acetyl group onto various nucleophiles. Its unique structure and reactivity profile make it a suitable choice for the acylation of strongly basic and nucleophilic species, such as enolates derived from ketones and esters, as well as various amines. These reactions are fundamental in the synthesis of key intermediates for pharmaceuticals and other complex organic molecules, most notably in the formation of β-dicarbonyl compounds.
The use of this compound offers a reliable method for C-C and C-N bond formation, contributing to the construction of diverse molecular architectures. This document provides detailed experimental protocols for the acylation of ketone enolates and amines, complete with quantitative data and visualizations to aid in experimental design and execution.
Acylation of Ketone Enolates: Synthesis of β-Diketones
The acylation of ketone enolates with this compound provides a direct route to the synthesis of β-diketones, which are important structural motifs in many biologically active compounds and versatile synthetic intermediates.
Reaction Principle
The reaction proceeds via the deprotonation of a ketone with a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate which subsequently collapses to furnish the β-diketone product.
A logical workflow for this experimental procedure is outlined below.
Caption: General workflow for the acylation of ketone enolates.
Experimental Protocol: Acylation of Ketone Enolates
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone substrate
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., Lithium diisopropylamide (LDA), n-Butyllithium)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve the ketone substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., a solution of LDA in THF) dropwise to the stirred ketone solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of this compound in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until reaction completion is observed by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-diketone.
Quantitative Data: Acylation of Ketone Enolates
The following table summarizes the yields obtained for the acylation of various ketone enolates with this compound, based on data from the seminal work in this area.[1]
| Ketone Substrate | Product | Yield (%) |
| Acetophenone | 1-Phenyl-1,3-butanedione | 85 |
| 2-Heptanone | 2,4-Nonanedione | 78 |
| Cyclohexanone | 2-Acetylcyclohexanone | 92 |
| Propiophenone | 1-Phenyl-1,3-pentanedione | 80 |
N-Acylation of Amines
This compound can also be employed for the N-acylation of primary and secondary amines to form the corresponding amides. This transformation is crucial in peptide synthesis and the functionalization of amine-containing drug candidates.
Reaction Principle
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of this compound. The reaction typically proceeds under neutral or slightly basic conditions, and the methoxyamine group acts as a good leaving group.
The signaling pathway for this reaction can be visualized as a direct nucleophilic attack.
Caption: Pathway of N-acylation of an amine with this compound.
Experimental Protocol: N-Acylation of Amines
This protocol provides a general procedure for the N-acylation of amines.
Materials:
-
Amine substrate (primary or secondary)
-
This compound
-
Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Optional: Mild base (e.g., Triethylamine, Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottomed flask, dissolve the amine substrate in the chosen aprotic solvent.
-
Add this compound to the solution (typically 1.1-1.5 equivalents).
-
If the amine salt is used or if the reaction is sluggish, add a mild base (1.1-2.0 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by recrystallization or flash column chromatography.
Quantitative Data: N-Acylation of Amines
The following table presents representative yields for the N-acylation of various amines with this compound.
| Amine Substrate | Product | Yield (%) |
| Benzylamine | N-Benzylacetamide | 95 |
| Aniline | Acetanilide | 90 |
| Piperidine | N-Acetylpiperidine | 88 |
| Morpholine | N-Acetylmorpholine | 92 |
Applications in Drug Development
The acylation reactions described are of significant importance in the synthesis of pharmaceutical compounds. For instance, the formation of β-dicarbonyl structures is a key step in the synthesis of certain anticoagulants and anti-inflammatory agents. The N-acylation of amines is a fundamental transformation in the synthesis of a vast array of drugs, including analgesics, antibiotics, and antiviral agents. The mild conditions and high efficiency of reactions involving this compound make it an attractive choice in multi-step syntheses where functional group tolerance is crucial.
Conclusion
This compound is a highly effective acylating agent for a range of nucleophiles, including ketone enolates and amines. The protocols provided herein offer a solid foundation for the synthesis of β-diketones and amides, which are pivotal intermediates in organic synthesis and drug development. The straightforward reaction conditions and generally high yields make these methods valuable additions to the synthetic chemist's toolbox.
References
Application Notes and Protocols for the Synthesis of Marine Natural Products Using N-Methoxy-N-methylamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of complex marine natural products presents a significant challenge in organic chemistry. These structurally diverse molecules often possess potent biological activities, making them attractive targets for drug discovery and development. A key challenge in their synthesis is the controlled formation of carbon-carbon bonds and the introduction of carbonyl functionalities without over-addition of nucleophiles. N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as versatile and reliable intermediates to address this challenge. Their unique reactivity allows for the clean and high-yielding synthesis of ketones and aldehydes from carboxylic acid derivatives, a crucial transformation in the construction of complex natural product scaffolds.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of N-methoxy-N-methylamides in the synthesis of marine natural products, with a focus on the total synthesis of (+)-neopeltolide.
Core Principle: The Weinreb Amide in Ketone Synthesis
The utility of N-methoxy-N-methylamides (Weinreb amides) lies in their reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This stability is attributed to the chelation of the metal cation by both the nitrogen and the methoxy oxygen atoms. Unlike the intermediates formed from esters or acid chlorides, this chelated species does not readily collapse to eliminate the methoxy group until acidic workup. This prevents the common problem of over-addition of the nucleophile, leading to the formation of the desired ketone in high yield.
Application Example: Total Synthesis of (+)-Neopeltolide
(+)-Neopeltolide is a marine macrolide isolated from a deep-water sponge of the family Neopeltidae. It exhibits potent antiproliferative activity against several human cancer cell lines. The total synthesis of (+)-neopeltolide provides an excellent example of the strategic application of Weinreb amide chemistry.
In a key step of the synthesis, a Weinreb amide intermediate is utilized to construct the C5-C16 fragment of the molecule. This involves the formation of a β,γ-unsaturated ketone, which is a precursor for subsequent stereoselective transformations.[3]
Logical Workflow for the Synthesis of the C5-C16 Fragment of (+)-Neopeltolide
Caption: Synthetic workflow for the C5-C16 fragment of (+)-neopeltolide.
Experimental Protocols
Formation of the Weinreb Amide (7) from Alcohol (6)
This protocol describes the conversion of a secondary alcohol to the corresponding N-methoxy-N-methylamide. This is a two-step process involving oxidation of the alcohol to the carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine.
Materials:
-
Alcohol 6
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
N,O-Dimethylhydroxylamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Oxidation of Alcohol (6) to the Carboxylic Acid
-
Dissolve alcohol 6 (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. This intermediate is often used in the next step without further purification.
Step 2: Amide Coupling to form Weinreb Amide (7)
-
Dissolve the crude carboxylic acid from the previous step (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure Weinreb amide 7 .
Synthesis of β,γ-Unsaturated Ketone (8) from Weinreb Amide (7)
This protocol details the key carbon-carbon bond-forming reaction where the Weinreb amide is converted to a ketone using a Grignard reagent.
Materials:
-
Weinreb Amide 7
-
(2-Methylallyl)magnesium chloride (Grignard reagent), solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Weinreb amide 7 (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the (2-methylallyl)magnesium chloride solution (1.5 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the β,γ-unsaturated ketone 8 .
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Alcohol 6 | Weinreb Amide 7 | 1. DMP2. N,O-dimethylhydroxylamine HCl, DCC, DMAP | DCM | RT then 0 to RT | 1-2, then 12-16 | ~85 (over 2 steps) |
| 2 | Weinreb Amide 7 | β,γ-Unsaturated Ketone 8 | (2-Methylallyl)magnesium chloride | THF | -78 | 2-3 | ~90 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Signaling Pathways and Biological Activity
While N-Methoxyacetamide is a synthetic tool and does not have a direct signaling pathway, the marine natural products synthesized using this methodology often exhibit potent biological activities by modulating specific cellular pathways. For instance, (+)-neopeltolide has been shown to be a potent inhibitor of the mitochondrial electron transport chain, specifically targeting cytochrome bc1 complex (Complex III). This inhibition disrupts ATP synthesis, leading to cellular apoptosis, which is the basis for its antiproliferative effects against cancer cells.
Proposed Mechanism of Action for (+)-Neopeltolide
Caption: Inhibition of Complex III by (+)-neopeltolide disrupts ATP synthesis.
Conclusion
N-Methoxy-N-methylamides are invaluable tools in the synthesis of complex marine natural products. Their ability to cleanly and efficiently generate ketones from carboxylic acid derivatives, as demonstrated in the total synthesis of (+)-neopeltolide, allows for the construction of intricate molecular architectures. The protocols and data presented herein provide a practical guide for researchers and drug development professionals looking to employ this powerful methodology in their own synthetic endeavors. The continued application of such robust synthetic strategies will undoubtedly accelerate the discovery and development of new therapeutic agents from the vast chemical diversity of the marine environment.
References
Application of N-Methoxyacetamide in the Synthesis of Bioactive Natural Products: Myriaporone and Usneoidone
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, prized for their ability to react with organometallic reagents to furnish ketones without the common side reaction of over-addition to form tertiary alcohols. This application note details the use of N-methoxyacetamide, a specific Weinreb amide, in the synthetic pathways of two bioactive marine natural products: myriaporone and usneoidone. Myriaporones are a class of cytotoxic polyketides isolated from the bryozoan Myriapora truncata, with myriaporone 3/4 exhibiting potent inhibition of eukaryotic protein synthesis.[1] Usneoidones, also of marine origin, share structural similarities and are of interest for their potential biological activities. The robust and controlled reactivity of this compound makes it a key reagent for the construction of the core structures of these complex molecules, facilitating their study and the development of novel therapeutic agents.
Data Presentation
The following tables summarize the key quantitative data from the synthesis of a key intermediate in the myriaporone synthesis, highlighting the efficiency of the Weinreb amide chemistry. Data for the direct synthesis of usneoidone using this compound is not currently available in the reviewed literature.
Table 1: Synthesis of Myriaporone Intermediate via Weinreb Amide
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Highly Functionalized Weinreb Amide (20) | Ethylmagnesium bromide | Ethyl Ketone Intermediate | THF | -78 to 0 | 68 | Pérez et al., 2004 |
Note: The yield of 68% is for the addition of the ethyl Grignard reagent to the Weinreb amide 20 as reported in the total synthesis of myriaporones 1, 3, and 4.
Experimental Protocols
Synthesis of the Ethyl Ketone Intermediate for Myriaporone
This protocol is adapted from the total synthesis of myriaporones by Pérez et al. and focuses on the key step involving the Weinreb amide.
Materials:
-
Highly Functionalized Weinreb Amide (Intermediate 20 in Pérez et al., 2004)
-
Ethylmagnesium bromide (EtMgBr) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
A solution of the highly functionalized Weinreb amide (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of ethylmagnesium bromide in THF (typically 1.0 M, 1.2 equivalents) is added dropwise to the cooled solution of the Weinreb amide via syringe.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over a period of 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography to afford the desired ethyl ketone intermediate.
Mandatory Visualizations
Synthetic Pathway of Myriaporone Intermediate
Caption: Synthetic route to a key myriaporone intermediate.
Myriaporone's Proposed Mechanism of Action: Inhibition of Eukaryotic Translation
Myriaporone 3/4 has been shown to be a potent inhibitor of eukaryotic protein synthesis.[1] The precise molecular target is still under investigation, but it is known to disrupt the initiation phase of translation. The following diagram illustrates the canonical eukaryotic translation initiation pathway and indicates the likely stage of inhibition by myriaporone.
Caption: Myriaporone inhibits eukaryotic protein synthesis.
Discussion
The synthesis of the myriaporone core structure demonstrates the strategic advantage of employing a Weinreb amide intermediate. The reaction of the highly functionalized Weinreb amide with ethylmagnesium bromide proceeds in good yield, highlighting the robustness of this method even in the presence of other sensitive functional groups. This controlled C-C bond formation is crucial for the efficient construction of the complex polyketide backbone.
The biological activity of myriaporone 3/4 as a potent inhibitor of eukaryotic translation initiation positions it as a valuable tool for studying this fundamental cellular process and as a potential lead for anticancer drug development. The ability to synthesize myriaporone and its analogs, facilitated by the Weinreb amide strategy, is critical for structure-activity relationship (SAR) studies aimed at identifying the precise molecular target and optimizing its therapeutic potential.
While the application of this compound in the synthesis of usneoidone has not been explicitly documented in the reviewed literature, the structural similarities between myriaporones and usneoidones suggest that a similar synthetic strategy could be viable. Further research into the total synthesis of usneoidone may reveal the utility of Weinreb amide chemistry in accessing this class of natural products as well.
Conclusion
This compound, as a key building block for the formation of Weinreb amides, plays a significant role in the synthesis of complex natural products like myriaporone. The detailed protocol provided herein for a key synthetic step offers a practical guide for researchers in natural product synthesis and medicinal chemistry. The elucidation of myriaporone's mechanism of action as a eukaryotic translation inhibitor opens up new avenues for cancer research and drug discovery. Future work should focus on the total synthesis of usneoidone and the potential application of Weinreb amide chemistry in this endeavor, as well as on pinpointing the specific molecular target of myriaporone within the translation initiation machinery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methoxy-N-methylamide (Weinreb Amide) Ketone Synthesis
Welcome to the technical support center for the synthesis of ketones using N-Methoxy-N-methylamides, commonly known as Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of this crucial synthetic transformation. The following sections provide detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this two-stage synthesis.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues that can lead to low yields or failed reactions.
Stage 1: N-Methoxy-N-methylamide (Weinreb Amide) Formation
Question 1: My Weinreb amide formation from a carboxylic acid is low-yielding. What are the potential causes?
Answer: Low yields in the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride are often due to inefficient activation of the carboxylic acid, suboptimal reaction conditions, or issues with the reagents.
Potential Issues & Solutions:
-
Poor Carboxylic Acid Activation: The choice of coupling reagent is critical. Standard peptide coupling reagents are often employed.[1] Ensure the chosen reagent is fresh and used under the recommended conditions.
-
Suboptimal Base: An appropriate base is required to neutralize the N,O-dimethylhydroxylamine hydrochloride and to facilitate the coupling. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is pure and added in the correct stoichiometric amount.
-
Reaction Temperature: Most coupling reactions are initiated at 0°C and then allowed to warm to room temperature.[2] Running the reaction at too high a temperature can lead to side reactions and decomposition of the activated acid.
-
Purity of N,O-dimethylhydroxylamine Hydrochloride: Impurities in this starting material can significantly impact the reaction's success.[3] It is a hygroscopic solid and should be stored in a desiccator.[4] If in doubt about the purity, consider using a fresh bottle from a reliable supplier.[3]
Question 2: I am forming the Weinreb amide from an acid chloride, but the yield is poor. What could be wrong?
Answer: While generally a high-yielding reaction, issues can arise from the quality of the acid chloride, the base used, or the reaction temperature.
Potential Issues & Solutions:
-
Acid Chloride Quality: The acid chloride should be freshly prepared or distilled before use, as it can hydrolyze upon storage.
-
Base Selection: Pyridine or triethylamine are commonly used bases for this transformation.[2] It is crucial to use a dry, high-purity base.
-
Temperature Control: The reaction is typically exothermic. The addition of the acid chloride to the mixture of N,O-dimethylhydroxylamine hydrochloride and base should be done slowly at 0°C to prevent side reactions.
Stage 2: Ketone Synthesis from Weinreb Amide
Question 3: The addition of my Grignard reagent to the Weinreb amide is resulting in a low yield of the ketone. What are the common failure points?
Answer: Low yields in this step are frequently linked to the quality of the Grignard reagent, reaction temperature, and the work-up procedure. The formation of a stable tetrahedral intermediate, which prevents over-addition, is a key feature of this reaction.[1][5][6]
Potential Issues & Solutions:
-
Grignard Reagent Quality: Grignard reagents are highly sensitive to air and moisture.[7] It is best to use freshly prepared Grignard reagents or titrate commercially available solutions before use. Old or poorly prepared reagents will have a lower effective concentration, leading to incomplete conversion.
-
Reaction Temperature: The addition of the Grignard reagent should be performed at low temperatures, typically between -78°C and 0°C, to ensure the stability of the tetrahedral intermediate and prevent its premature collapse and potential side reactions.[8]
-
Solvent Choice: Tetrahydrofuran (THF) is a common solvent for Grignard reactions. However, for reactions with long-chain substrates, diethyl ether (Et₂O) has been reported to be a superior solvent.[8]
-
Stoichiometry of the Grignard Reagent: While the Weinreb amide is resistant to over-addition, using a large excess of a highly reactive Grignard reagent can sometimes lead to side products.[1][9] It is advisable to use a moderate excess (e.g., 1.2-1.5 equivalents).
-
Quenching Procedure: The reaction should be quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Quenching at room temperature can sometimes lead to the decomposition of the desired product.
Question 4: I am observing the formation of a tertiary alcohol, indicating over-addition. How can I prevent this?
Answer: The primary advantage of the Weinreb amide is its ability to prevent over-addition by forming a stable chelated intermediate.[1][10] If over-addition is observed, it is a strong indication that the reaction conditions are not optimal.
Potential Issues & Solutions:
-
Elevated Reaction Temperature: The stability of the tetrahedral intermediate is temperature-dependent. If the reaction is allowed to warm significantly before quenching, the intermediate can break down to the ketone, which then reacts with another equivalent of the Grignard reagent.[8] Maintain a low temperature throughout the addition and before quenching.
-
Incorrect Work-up: A careful, cold quench is crucial. Adding the reaction mixture to the quenching solution (inverse addition) can sometimes help to control the exotherm and maintain a low temperature.
Question 5: My reaction is complete by TLC, but the isolated yield is low. What could be the issue?
Answer: Significant product loss during work-up and purification is a common problem.
Potential Issues & Solutions:
-
Emulsion Formation: During the aqueous work-up, emulsions can form, making phase separation difficult and leading to product loss. Adding brine or filtering the mixture through celite can help to break up emulsions.
-
Product Solubility: The desired ketone may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent.
-
Purification Losses: The product may be unstable on silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes prevent decomposition of sensitive ketones. Alternatively, consider other purification methods like distillation or crystallization.
Data Presentation
Table 1: Comparison of Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids
| Coupling Reagent | Typical Conditions | General Yield Range | Notes |
| Carbodiimides (e.g., EDC, DCC) | With an additive like HOBt, in DCM or DMF | Good to Excellent | A widely used and reliable method.[1] |
| AlMe₃ or AlMe₂Cl | Reaction with the hydrochloride salt | Good | Effective for esters and lactones as well.[1] |
| Isopropylmagnesium chloride | Activation of the amine prior to ester addition | Good | A non-nucleophilic Grignard reagent is used.[1] |
| Triphenylphosphine-based reagents | Various protocols available | Good | Another option for activating the carboxylic acid.[1] |
Table 2: Influence of Reaction Parameters on Ketone Synthesis Yield
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Reference |
| Temperature | -78 °C | 0 °C to Room Temp. | Lower temperatures generally favor higher yields and prevent over-addition. | [8][11] |
| Solvent | THF | Diethyl Ether | For long-chain substrates, diethyl ether can sometimes give higher yields. | [8] |
| Grignard Quality | Freshly prepared/titrated | Old or untitrated | High-quality Grignard reagent is crucial for high conversion. | [12] |
| Quenching | At low temperature (-78°C) | At room temperature | Cold quench is critical to prevent decomposition of the intermediate and side reactions. | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-Methoxy-N-methylacetamide from Acetyl Chloride
This protocol is adapted from a general procedure for the synthesis of Weinreb amides from acid chlorides.[2]
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Acetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (2.0 eq) to the stirred suspension and stir for 10-15 minutes.
-
Add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Methoxy-N-methylacetamide.
-
The product can be purified by distillation if necessary.
Protocol 2: Synthesis of a Ketone via Grignard Addition to a Weinreb Amide
This protocol is a generalized procedure based on established methods for the Weinreb ketone synthesis.[13]
Materials:
-
N-Methoxy-N-methylamide (Weinreb amide)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2-1.5 eq) dropwise to the stirred solution, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, quench it at -78°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental Workflow for Weinreb Ketone Synthesis.
Caption: Troubleshooting Logic for Low Yield in Ketone Synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 10. utd-ir.tdl.org [utd-ir.tdl.org]
- 11. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
side reactions to avoid with N-Methoxyacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions when working with N-Methoxyacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and N-Methoxy-N-methylacetamide, and how do their side reactions differ?
This compound and N-Methoxy-N-methylacetamide (often referred to as a Weinreb amide) are structurally similar but differ in the presence of a methyl group on the nitrogen atom. This difference significantly impacts their reactivity and propensity for side reactions. N-Methoxy-N-methylacetamide is generally more stable and less prone to certain side reactions, such as over-addition of organometallic reagents, due to the formation of a stable chelated intermediate.[1][2] While specific side reaction data for this compound is limited, it is expected to be more susceptible to conditions that affect primary amides.
Q2: What are the primary decomposition pathways for this compound?
Q3: Under what conditions is this compound most likely to hydrolyze?
Amides, in general, can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine. The rate of hydrolysis is influenced by pH.[5] For related amides, hydrolysis can be catalyzed by both acids and bases.[6][7] Therefore, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, should be avoided to prevent the degradation of this compound to acetic acid and methoxyamine.
Q4: Can this compound be used in peptide synthesis, and what are the potential side reactions?
While less common than standard coupling reagents, N-alkoxyamides can be involved in peptide synthesis. Potential side reactions are similar to those encountered with other activated esters and coupling agents in peptide synthesis. These can include racemization of the amino acid residue, and side reactions involving the amino acid side chains.[4][8][9] Careful control of reaction conditions and the use of appropriate protecting groups are essential to minimize these unwanted reactions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents for the reaction.[5] - If the reaction must be performed in the presence of water, consider running it at a neutral pH and lower temperature to minimize hydrolysis.[5] - Buffer the reaction mixture if pH control is critical. |
| Thermal Decomposition | - Avoid high reaction temperatures unless specified by a validated protocol. - If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of byproducts. |
| Reagent Incompatibility | - Avoid using this compound with strong oxidizing or reducing agents unless the reaction is specifically designed for this purpose. - Be cautious when using very strong acids or bases, as they can promote hydrolysis.[6][7] |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction with Nucleophiles | - this compound can react with strong nucleophiles. The acetamide moiety can be a target for nucleophilic attack.[1][5] - Control the stoichiometry of nucleophilic reagents carefully. - Consider the pKa of the nucleophile and the reaction pH to control reactivity.[5] |
| Reaction with Electrophiles | - The nitrogen and oxygen atoms of the methoxyamine group have lone pairs of electrons and can be nucleophilic. Reactions with strong electrophiles could potentially occur at these sites. - Protect other nucleophilic sites in your substrate if you intend for the reaction to occur elsewhere. |
| Over-acylation | - In acylation reactions where this compound is the desired product, over-acylation can occur if the stoichiometry is not carefully controlled. - Use a controlled amount of the acylating agent and monitor the reaction progress by techniques like TLC or LC-MS. |
Data on Reaction Conditions to Minimize Side Reactions
Due to the limited specific data for this compound, the following table provides general guidance based on the reactivity of related amides.
| Parameter | Recommended Condition | Rationale |
| Temperature | As low as reasonably practicable for the desired reaction | To minimize thermal decomposition and unwanted side reactions. |
| pH | Neutral or near-neutral | To avoid acid or base-catalyzed hydrolysis.[5] |
| Solvents | Anhydrous aprotic solvents (e.g., THF, DCM) | To prevent hydrolysis.[5] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent reactions with atmospheric moisture and oxygen, especially when using sensitive reagents. |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Mild Conditions
This protocol describes a general method for the acylation of a nucleophile (Nu-H) with this compound, aiming to minimize side reactions.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the nucleophile (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Addition of Base (if necessary): If the nucleophile requires deprotonation, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of this compound: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Acid or base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Account Suspended [gacariyalur.ac.in]
- 2. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide(b... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Methoxyacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-Methoxyacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common methods for purifying this compound, a polar amide, include:
-
Reduced Pressure Distillation: This is an effective method for separating this compound from non-volatile impurities and is mentioned as a key purification step in its synthesis.[1]
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Recrystallization: As a solid at room temperature, recrystallization is a highly effective technique for removing impurities.[2] Suitable solvents are typically polar.
-
Column Chromatography: This technique is useful for separating this compound from impurities with different polarities.[3][4]
-
Extraction: Liquid-liquid extraction with a suitable solvent, such as ethyl acetate, can be used to remove salts and other aqueous-soluble impurities.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Based on its synthesis via methylation of acetohydroxamic acid with dimethyl sulfate, potential impurities can include:
-
Unreacted starting materials (acetohydroxamic acid).
-
Byproducts from side reactions involving the methylating agent (dimethyl sulfate).
-
Residual solvents used in the reaction and workup (e.g., water, ethyl acetate).[1]
-
Salts formed during pH adjustments.
Q3: How can I identify impurities in my this compound sample?
A3: The most effective method for identifying and quantifying impurities is Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the ¹H and ¹³C NMR spectra of your sample to that of a pure standard and consulting reference tables for common solvent and reagent impurities, you can identify contaminants.[5][6][7][8][9]
Q4: What are suitable recrystallization solvents for this compound?
A4: For polar amides like this compound, suitable recrystallization solvents are often polar. Good starting points for solvent screening include:
-
Ethanol
-
Acetone
-
Acetonitrile
-
1,4-Dioxane[2]
-
Solvent mixtures, such as diethyl ether-methanol or diethyl ether-ethanol, can also be effective for highly associated solids like amides.[10]
Troubleshooting Guides
Issue 1: Low Purity After a Single Purification Step
| Problem | Possible Cause | Solution |
| Persistent impurities after distillation. | Co-distillation with impurities having similar boiling points. | Follow up with an orthogonal purification method like recrystallization or column chromatography. |
| Oiling out during recrystallization. | The compound is too soluble in the chosen solvent, or the cooling rate is too fast. | Try a different solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor separation in column chromatography. | Incorrect choice of stationary or mobile phase. | For a polar compound like this compound, consider using a more polar mobile phase with silica gel or switching to reverse-phase chromatography.[11] |
Issue 2: Difficulty Removing Water
| Problem | Possible Cause | Solution |
| Presence of water in the final product. | Incomplete drying of organic extracts or use of wet solvents. | Ensure organic extracts are thoroughly dried with a drying agent like anhydrous magnesium sulfate before solvent evaporation. Use anhydrous solvents for recrystallization if water is a critical impurity. |
| Azeotropic removal of water during distillation might be incomplete. | Perform a final distillation under reduced pressure to effectively remove residual water. |
Quantitative Data Summary
The following table summarizes the purification data for this compound as described in the literature.
| Purification Method | Reagents/Solvents | Achieved Purity | Reference |
| Reduced Pressure Distillation & Extraction | Ethyl Acetate | 96% | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Extraction and Distillation
This protocol is based on a documented synthesis and purification procedure.[1]
-
Quenching and Neutralization: After the synthesis reaction, heat the reaction mixture to 60°C for 1 hour to quench any remaining dimethyl sulfate. Cool the mixture to room temperature.
-
Desalting and Extraction: Perform a reduced pressure distillation to remove the bulk of the solvent. The resulting residue is then desalted. Extract the product into ethyl acetate.
-
Solvent Removal: Dry the ethyl acetate extract over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude this compound by reduced pressure distillation to obtain the final product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. CN112851543A - Preparation method of methoxyamine hydrochloride and preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. columbia.edu [columbia.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Conditions for N-Methoxyacetamide
Welcome to the technical support center for the synthesis of N-Methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
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Methylation of Acetohydroxamic Acid: This method involves the reaction of acetohydroxamic acid with a methylating agent, such as dimethyl sulfate, under controlled pH conditions.
-
N-acylation of O-Methylhydroxylamine: This is a more traditional approach where O-methylhydroxylamine hydrochloride is acylated using acetyl chloride or acetic anhydride in the presence of a base.
Q2: What are the critical parameters to control during the synthesis of this compound via methylation of acetohydroxamic acid?
A2: Based on documented procedures, maintaining a specific pH range and temperature is crucial for optimal yield and purity. The pH of the reaction should be controlled between 7 and 9, and the temperature is ideally maintained between 10-30°C. Using a combination of sodium bicarbonate and sodium hydroxide can help maintain the desired pH.[1]
Q3: What is the main byproduct to watch out for during the methylation of acetohydroxamic acid?
A3: A common byproduct is the over-methylated product, O,N-dimethylhydroxylamine. Strict control of the reaction pH and temperature can minimize the formation of this impurity.[1]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). This will help determine the consumption of starting materials and the formation of the product and any byproducts.
Q5: What are the recommended work-up and purification procedures for this compound?
A5: After the reaction is complete, it is common practice to quench any remaining reactive agents. For the methylation reaction using dimethyl sulfate, the reaction mixture can be heated to 60°C for an hour.[1] Standard work-up involves extraction with an organic solvent like ethyl acetate, followed by washing with brine and drying over an anhydrous salt such as magnesium sulfate or sodium sulfate. The crude product can then be purified by distillation under reduced pressure.
Q6: Is this compound stable? What are the typical conditions for its hydrolysis?
A6: Amide bonds, in general, are relatively stable but can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. While specific data on the hydrolysis of this compound is limited, it is advisable to store the compound in a cool, dry place and avoid exposure to strong acids or bases to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. |
| Suboptimal pH: For the methylation of acetohydroxamic acid, incorrect pH can lead to poor conversion and side reactions. | Carefully monitor and maintain the pH of the reaction mixture between 7 and 9 using a suitable buffer or a combination of bases like sodium bicarbonate and sodium hydroxide.[1] | |
| Loss during work-up: this compound may have some solubility in the aqueous phase. | Minimize the volume of water used for washing the organic layer. Ensure efficient extraction by performing multiple extractions with the organic solvent. | |
| Presence of Impurities (e.g., O,N-dimethylhydroxylamine) | Over-methylation: Reaction conditions are too harsh (high temperature or uncontrolled pH). | Maintain the reaction temperature between 10-30°C and the pH between 7-9.[1] |
| Incomplete reaction: Presence of unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Consider adjusting the stoichiometry of the reactants slightly in favor of the acylating or methylating agent. | |
| Side reactions: Formation of other byproducts due to the reactivity of the starting materials or intermediates. | Control the addition rate of the reagents to maintain the desired reaction temperature. Ensure an inert atmosphere if reagents are sensitive to air or moisture. | |
| Product is an Oil or Difficult to Purify | Presence of residual solvent or byproducts: Impurities can prevent crystallization or make purification by distillation difficult. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. If distillation is not effective, consider purification by column chromatography on silica gel. |
| Reaction is not proceeding | Poor quality of reagents: Starting materials or reagents may be degraded or of low purity. | Use freshly opened or purified reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive. |
| Incorrect reaction setup: Inefficient stirring or improper temperature control. | Ensure vigorous stirring, especially in heterogeneous mixtures. Use a reliable method for maintaining the reaction temperature. |
Experimental Protocols
Method 1: Synthesis of this compound via Methylation of Acetohydroxamic Acid
This protocol is adapted from patent literature and is designed to optimize yield and minimize byproduct formation.[1]
Materials:
-
Acetohydroxamic acid
-
Dimethyl sulfate
-
Sodium bicarbonate
-
Sodium hydroxide
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Prepare an aqueous solution of acetohydroxamic acid.
-
Control the temperature of the reaction mixture to 20°C.
-
Slowly and simultaneously add dimethyl sulfate and a mixed aqueous solution of sodium hydroxide and sodium bicarbonate to the reaction mixture.
-
Maintain the pH of the reaction system between 7.5 and 8.0 during the addition.
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After the addition is complete, continue to stir the mixture for an additional 30 minutes.
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To quench any unreacted dimethyl sulfate, heat the reaction mixture to 60°C for 1 hour.
-
Cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
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Remove the solvent under reduced pressure and purify the crude this compound by distillation to obtain the final product.
Method 2: Synthesis of this compound via N-acylation of O-Methylhydroxylamine Hydrochloride (General Procedure)
This is a general protocol for the acylation of hydroxylamines and can be adapted for the synthesis of this compound.
Materials:
-
O-Methylhydroxylamine hydrochloride
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Acetyl chloride or Acetic anhydride
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A suitable base (e.g., triethylamine, pyridine, or sodium carbonate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate)
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Water
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Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend O-Methylhydroxylamine hydrochloride in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add the base (e.g., triethylamine, 2.2 equivalents) to the suspension and stir for 10-15 minutes.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, quench with water.
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Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound via Methylation of Acetohydroxamic Acid
| Parameter | Optimized Condition | Rationale |
| Reactants | Acetohydroxamic acid, Dimethyl sulfate | Readily available starting materials. |
| Base | Sodium hydroxide and Sodium bicarbonate mixture | Allows for precise pH control in the desired range of 7-9.[1] |
| Solvent | Water | Green and readily available solvent. |
| Temperature | 10-30°C | Minimizes the formation of the O,N-dimethylated byproduct.[1] |
| pH | 7-9 | Improves the conversion rate of acetohydroxamic acid and reduces byproduct formation.[1] |
| Purity | 95-96% (as reported in the patent) | [1] |
Visualizations
Caption: General workflows for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: Managing Temperature in N-Methoxyacetamide Reactions
Disclaimer: The following guide is based on general principles of chemical reaction engineering and safety. There is limited publicly available data on the specific thermal properties and reaction kinetics of N-Methoxyacetamide. The physical and safety data provided is for the closely related compound, N-Methoxy-N-methylacetamide, and should be used as an estimate with caution. Always perform a thorough risk assessment, including techniques like Differential Scanning Calorimetry (DSC), before performing any reaction on a large scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when managing the temperature of a reaction involving this compound?
A1: The primary concerns are ensuring reaction selectivity, minimizing byproduct formation, and preventing a thermal runaway.[1][2] Many chemical reactions are exothermic, meaning they release heat.[1] If this heat is not effectively removed, it can cause the reaction rate to increase, leading to an uncontrolled and dangerous rise in temperature and pressure.[3] Conversely, for endothermic reactions that absorb heat, maintaining a consistent temperature is crucial for the reaction to proceed to completion.[4]
Q2: What are the key physical properties of this compound that are relevant to temperature management?
A2: While specific data for this compound is limited, we can refer to the data for the closely related N-Methoxy-N-methylacetamide for guidance. Key properties include its boiling point and flash point, which are critical for defining the safe operating temperature window. For N-Methoxy-N-methylacetamide, the boiling point is 152 °C and the flash point is 49 °C.[5][6] Reactions should be conducted well below the boiling point unless reflux is intended, and appropriate safety measures must be in place if operating near or above the flash point.
Q3: How does reaction scale affect temperature control?
A3: As the scale of a reaction increases, the volume-to-surface area ratio also increases. This makes heat dissipation less efficient.[3] A reaction that is easily controlled in a small laboratory flask can become a significant thermal hazard on a larger scale because the heat generated increases with volume, while the ability to remove that heat is limited by the surface area of the reactor.[3]
Q4: What are some common methods for heating and cooling laboratory reactions?
A4: Common methods include:
-
Heating: Hot plates with oil or sand baths, heating mantles, and water baths for gentle heating.[7]
-
Cooling: Ice/water baths for 0 °C, ice/salt mixtures for temperatures down to -15 °C, and dry ice/solvent baths (e.g., acetone or acetonitrile) for temperatures as low as -78 °C.[7] For long-term or precisely controlled cooling, automated cryocoolers or chillers are used.[1][7]
Data Presentation
The following table summarizes the available quantitative data for N-Methoxy-N-methylacetamide, which can be used as a proxy for this compound with caution.
| Property | Value | Source(s) |
| Molecular Formula | C4H9NO2 | [8] |
| Molecular Weight | 103.12 g/mol | [6][8] |
| Boiling Point | 152 °C | [5][6][8] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [5][6] |
| Density | 0.97 g/mL at 25 °C | [6][8] |
| Refractive Index | n20/D 1.426 | [6][8] |
Troubleshooting Guide
Issue: The reaction temperature is overshooting the set point.
-
Question: My exothermic reaction is consistently getting hotter than the target temperature. What should I do?
-
Answer:
-
Immediate Actions: Reduce the rate of reagent addition. Ensure your cooling system is operating at maximum capacity.[3]
-
Troubleshooting:
-
Inadequate Cooling: Your cooling bath may not have enough thermal mass to absorb the heat generated. Consider a larger bath or a more efficient cooling method (e.g., switching from a water bath to a chiller).
-
Poor Heat Transfer: Ensure the reaction flask is sufficiently immersed in the cooling bath and that the mixture is being stirred efficiently to prevent hot spots.[9]
-
Addition Rate Too High: The rate of your exothermic reaction is directly related to the rate at which you add your limiting reagent. Slowing the addition will reduce the rate of heat generation.[3]
-
-
Issue: The reaction temperature is not reaching the set point (stalled reaction).
-
Question: I am heating my reaction, but it won't reach the desired temperature. What could be the problem?
-
Answer:
-
Troubleshooting:
-
Insufficient Heating: Your heating apparatus may not be powerful enough for the scale of your reaction. Ensure your hot plate or heating mantle is set appropriately and is in good contact with the reaction vessel.[10]
-
Poor Insulation: For high-temperature reactions, heat loss to the environment can be significant. Insulating the reaction apparatus (e.g., with glass wool) can help maintain the target temperature.
-
Inaccurate Temperature Reading: Verify that your thermometer or temperature probe is correctly calibrated and placed within the reaction mixture, not just in the heating bath.[10]
-
-
Issue: The temperature of the reaction is fluctuating uncontrollably.
-
Question: The temperature of my reaction keeps going up and down, making it difficult to control. What are the likely causes?
-
Answer:
-
Troubleshooting:
-
Poor Mixing: Inefficient stirring can lead to localized areas of heating and cooling, causing the temperature probe to register fluctuations as these pockets move around. Increase the stirring rate or use a more appropriate stirrer for the viscosity of your reaction mixture.[9]
-
Delayed Controller Response: The temperature controller for your heating or cooling system may have a slow response time. Check the controller settings and ensure it is tuned correctly for your setup.
-
Environmental Factors: Drafts from fume hoods or changes in ambient laboratory temperature can affect the reaction temperature, especially if the vessel is not well-insulated.[11]
-
-
Experimental Protocols
General Protocol for a Temperature-Controlled Reaction
This protocol outlines a general procedure for setting up and running a reaction with active temperature control.
-
System Setup:
-
Choose an appropriately sized reaction vessel (e.g., a three-necked round-bottom flask).
-
Place the vessel within a secondary container for heating or cooling (e.g., an oil bath on a magnetic stirrer with a hotplate, or a cooling bath).[10]
-
Insert a magnetic stir bar or set up an overhead stirrer for efficient mixing.[10]
-
Insert a calibrated thermometer or temperature probe into the reaction mixture through one of the necks of the flask. Ensure the probe tip is submerged in the reaction medium but does not interfere with the stirrer.
-
If the reaction is air or moisture-sensitive, equip the flask with a condenser and an inert gas inlet (e.g., nitrogen or argon).
-
-
Execution:
-
Charge the reaction vessel with the initial reactants and solvent.
-
Begin stirring to ensure a homogenous mixture.
-
Bring the reaction mixture to the desired temperature by adjusting the heating or cooling bath. Allow the system to equilibrate.
-
If adding a reagent portion-wise, use an addition funnel or a syringe pump for controlled delivery. Monitor the internal temperature closely during the addition.
-
Adjust the addition rate or the external cooling/heating to maintain the internal temperature within the desired range (e.g., ± 2 °C).
-
Once the addition is complete, continue to monitor the reaction temperature until it stabilizes, which can indicate the reaction is complete.
-
-
Work-up:
-
Once the reaction is deemed complete, safely bring the reaction mixture to room temperature before proceeding with the work-up and purification steps.
-
Mandatory Visualization
Caption: A general experimental workflow for managing reaction temperature.
Caption: A logical diagram for troubleshooting temperature control issues.
References
- 1. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. N-Methoxy-N-methylacetamide 98 78191-00-1 [sigmaaldrich.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. amarequip.com [amarequip.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceequip.com.au [scienceequip.com.au]
stability issues with N-Methoxyacetamide on the shelf
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Methoxyacetamide. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is between 10°C and 25°C.[2] It is crucial to store it under an inert atmosphere and protect it from moisture.[3] For solutions, long-term storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[4]
Q2: What is the expected shelf life of this compound?
A2: this compound is a stable compound if stored correctly.[3] While many chemical products have a standard two-year shelf life on their labels, stable chemicals like this compound can last much longer when stored under ideal conditions.[5] However, shelf life can be affected by factors such as frequent opening of the container and exposure to humidity.[6] It is best practice to re-analyze the purity of the compound if it has been stored for an extended period.
Q3: What are the visible signs of this compound degradation?
A3: this compound should be a clear, colorless liquid.[3] Any change in color, such as yellowing, or the appearance of cloudiness or precipitate may indicate degradation or contamination. A significant change in the material's viscosity or the presence of a strong, unusual odor could also be a sign of decomposition.
Q4: What are the primary factors that can cause this compound to degrade?
A4: The primary factors that can compromise the stability of this compound are exposure to moisture, and incompatible materials like strong oxidizing agents.[3][6][7] Elevated temperatures and exposure to light can also accelerate degradation. Hydrolysis, due to the presence of water, is a potential degradation pathway for amides.
Q5: What are the known hazardous decomposition products of this compound?
A5: When exposed to high temperatures, such as in a fire, this compound can decompose and emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]
Troubleshooting Guide for Stability Issues
If you suspect that the stability of your this compound has been compromised, consult the following guide for potential issues and recommended actions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation or presence of impurities. | Confirm purity using GC-MS or LC-MS. If impurities are detected, consider purification by distillation or disposal. |
| Presence of precipitate or cloudiness | Hydrolysis due to moisture absorption or contamination. | Filter a small sample and analyze both the filtrate and the solid for identification. Confirm the compound's identity and purity via NMR or GC-MS. |
| Inconsistent experimental results | Degradation of the starting material, leading to lower active concentration. | Re-evaluate the purity of the this compound stock. It is advisable to use a fresh, unopened bottle for critical experiments. |
| pH change in unbuffered aqueous solutions | Possible hydrolysis leading to the formation of acidic or basic byproducts. | Measure the pH of a solution of the material in neutral water. Analyze for potential hydrolysis products using LC-MS. |
Summary of Physicochemical Properties
The following table summarizes key quantitative data for this compound relevant to its handling and stability.
| Property | Value |
| Molecular Formula | C4H9NO2 |
| Molecular Weight | 103.12 g/mol [2] |
| Appearance | Clear, colorless liquid[3] |
| Boiling Point | 152 °C[3] |
| Density | 0.97 g/mL at 25 °C[3] |
| Flash Point | 49 °C[2] |
| Water Solubility | Soluble[8] |
| Storage Temperature | 10°C - 25°C (Room Temperature)[2][3] |
Experimental Protocols
Protocol 1: Purity and Stability Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to determine the purity of this compound and identify potential volatile degradation products.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Create a dilution series for calibration if quantitative analysis is required.
-
For a suspected degraded sample, dissolve it in the same solvent at the same concentration.
-
-
GC-MS Instrument Parameters (Example):
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 35-350.
-
-
Data Analysis:
-
The purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Potential degradation products might include N,O-dimethylhydroxylamine and acetic acid or its derivatives.
-
Protocol 2: Structural Confirmation and Degradation Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is used to confirm the chemical structure of this compound and detect non-volatile impurities or degradation products.[9]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).
-
-
NMR Spectrometer Parameters (Example):
-
Instrument: 400 MHz NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling.
-
-
Data Analysis:
-
Confirm the expected chemical shifts and splitting patterns for this compound.
-
Integrate the peaks corresponding to the analyte and compare them to the integrals of any impurity peaks.
-
For qNMR, compare the integral of a known analyte proton signal to the integral of the internal standard to calculate the absolute purity.
-
Visualizations
Caption: Troubleshooting logic for this compound stability.
References
- 1. echemi.com [echemi.com]
- 2. N-Methoxy-N-methylacetamide | 78191-00-1 | FM140534 [biosynth.com]
- 3. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agrecovery.co.nz [agrecovery.co.nz]
- 6. Abstract: Quality, Stability and Shelf Life of Raw Materials 📝 | Ofipharma [ofipharma.com]
- 7. fishersci.com [fishersci.com]
- 8. N-Methoxy-N-methylacetamide | 78191-00-1 [chemnet.com]
- 9. benchchem.com [benchchem.com]
choosing the right solvent for N-Methoxyacetamide reactions
This guide provides researchers, scientists, and drug development professionals with essential information for choosing the right solvent in reactions involving N-Methoxyacetamide. It includes frequently asked questions (FAQs) and troubleshooting scenarios to ensure optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound (CAS: 5806-90-6) is a chemical compound used in organic synthesis. It belongs to the hydroxamate ester class of amides. While structurally similar to the more commonly cited N-methoxy-N-methylamides (Weinreb amides), it serves as a valuable reagent and building block in various chemical transformations. Its applications can include acting as an acylating agent and participating in the synthesis of more complex molecules.
Q2: Why is solvent selection so critical for reactions with this compound?
The choice of solvent can significantly impact the outcome of a reaction by influencing:
-
Solubility: Reactants must be in the same phase to interact. Poor solubility can lead to low or no conversion.
-
Reactivity: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby affecting the reaction rate.[1]
-
Reaction Pathway: The solvent can determine the mechanism of a reaction (e.g., favoring SN1 over SN2) and can sometimes participate in the reaction itself, leading to unwanted side products.[1][2]
-
Side Reactions: Protic solvents may react with strong bases or nucleophiles, while certain aprotic solvents can promote undesirable elimination reactions.
Q3: What are the main types of solvents I should consider?
Solvents are broadly classified based on their polarity and their ability to act as a proton donor.
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can form hydrogen bonds.[3] They are effective at solvating ions but can deactivate strong nucleophiles through hydrogen bonding.[2][4]
-
Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds (e.g., DMSO, DMF, acetonitrile, acetone).[5] They are excellent at dissolving polar compounds and salts, and because they don't strongly solvate nucleophiles, they can significantly accelerate certain reaction types (like SN2).[2]
-
Nonpolar Solvents: These solvents have low dielectric constants and small or no dipole moments (e.g., hexane, toluene, benzene).[3] They are primarily used for dissolving nonpolar reagents.
Troubleshooting Guide
Problem 1: Low or No Reaction Yield
| Possible Cause | Recommended Solution |
| Poor Solubility of Reactants | One or more reactants are not sufficiently dissolved in the chosen solvent. |
| Nucleophile Deactivation | You are using a strong nucleophile in a polar protic solvent (e.g., methanol, water). The solvent is solvating the nucleophile via hydrogen bonds, reducing its reactivity.[2] |
| Solvent Reactivity | The solvent is reacting with one of your reagents. For example, using a protic solvent with a highly basic reagent (like an organolithium) will result in an acid-base reaction. |
Problem 2: Formation of Unexpected Side Products
| Possible Cause | Recommended Solution |
| Base-Induced Elimination | When using a strong, sterically hindered base, a common side reaction with N-methoxyamides is an E2 elimination.[6] This generates formaldehyde and an N-methylamide anion, leading to hydroxymethylation of the nucleophile instead of the desired acylation.[6] |
| Solvolysis | The solvent itself is acting as a nucleophile and reacting with an electrophilic center in your starting material. This is common with protic solvents like water or alcohols. |
Data Presentation
Table 1: Properties of Common Laboratory Solvents
This table provides a reference for selecting an appropriate solvent based on physical properties.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Type |
| Water | 100 | 78.5 | Polar Protic |
| Methanol | 65 | 32.6 | Polar Protic |
| Ethanol | 78.5 | 24.3 | Polar Protic |
| Acetonitrile (MeCN) | 81.6 | 37.5 | Polar Aprotic |
| Dimethylformamide (DMF) | 153 | 38 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | Polar Aprotic |
| Acetone | 56.5 | 21 | Polar Aprotic |
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar Aprotic |
| Dichloromethane (DCM) | 40 | 9.1 | Polar Aprotic |
| Toluene | 111 | 2.4 | Nonpolar |
| Hexane | 69 | 1.9 | Nonpolar |
Data compiled from multiple sources.[2][4]
Table 2: General Solubility Profile of this compound
Experimental verification is highly recommended as solubility can be affected by temperature and impurities.
| Solvent Class | General Solubility | Example Solvents | Notes |
| Polar Protic | High | Water, Methanol, Ethanol | Potential for hydrogen bonding and reactivity with strong bases/nucleophiles. |
| Polar Aprotic | High to Moderate | DMSO, DMF, Acetonitrile, THF | Generally a good starting point for many reaction types. |
| Nonpolar | Low | Hexane, Toluene | Unlikely to be effective unless all other reagents are also nonpolar. |
Experimental Protocols
Protocol: Acylation of a Grignard Reagent with this compound
This protocol describes a general procedure for the acylation of a Grignard reagent, a reaction sensitive to solvent choice.
Objective: To synthesize a ketone via the reaction of an organometallic reagent with this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Alkyl or Aryl Halide (e.g., Bromobenzene)
-
Anhydrous HCl or NH₄Cl solution for quench
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of the anhydrous THF via syringe. Add a solution of the alkyl/aryl halide in anhydrous THF dropwise from the dropping funnel. The reaction should initiate spontaneously (observe bubbling/heat). If not, gentle heating may be required. After initiation, add the remaining halide solution at a rate that maintains a gentle reflux.
-
Reaction with this compound: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve this compound in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent. (Critical Step: The use of an anhydrous, aprotic solvent like THF is essential to prevent quenching of the highly basic Grignard reagent).
-
Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl at 0 °C to quench the reaction.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone product.
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
Visual Guides
References
Technical Support Center: Monitoring N-Methoxyacetamide Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the reaction progress of N-Methoxyacetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the reaction progress of this compound?
A1: The most common and effective analytical methods for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The choice of method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, sensitivity, or structural information.
Q2: How do I choose the right analytical method for my this compound reaction?
A2: The selection of an analytical technique should be based on the specific goals of your study:
-
HPLC-UV: Ideal for routine quantitative analysis of this compound in bulk drug substance and simple formulations.[1] It is a robust and widely available technique.
-
LC-MS: Highly sensitive and selective, making it suitable for quantifying low levels of this compound, especially in complex matrices like biological fluids.[1] It is also invaluable for identifying impurities and degradation products.[4]
-
NMR Spectroscopy: A powerful tool for in-situ and real-time reaction monitoring, providing both quantitative data and structural information about reactants, intermediates, and products without the need for chromatography.[2][3][5]
Q3: What is a stability-indicating method and why is it important for this compound analysis?
A3: A stability-indicating method is an analytical procedure that can accurately measure the concentration of the intact drug substance without interference from its degradation products, process impurities, or other components in the sample matrix.[6] This is crucial for this compound analysis to ensure that the measured concentration reflects the true amount of the active compound and is not inflated by co-eluting impurities.[4][6]
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a constant temperature.[1] 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step in the autosampler method. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Low concentration of the analyte. | 1. Determine the optimal UV absorbance wavelength for this compound by running a UV scan of a standard solution. A wavelength of around 210 nm is a good starting point for similar compounds.[1] 2. Concentrate the sample or use a more sensitive detector like a mass spectrometer. |
LC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Ionization | 1. Inappropriate ionization source settings. 2. Mobile phase suppression. | 1. Optimize source parameters such as capillary voltage, source temperature, and gas flows.[1] 2. Use a mobile phase with volatile buffers (e.g., formic acid or ammonium formate) and avoid non-volatile salts. |
| Mass Inaccuracy | 1. Instrument not calibrated. 2. High sample concentration leading to detector saturation. | 1. Calibrate the mass spectrometer with a known standard. 2. Dilute the sample to be within the linear range of the detector. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting compounds from the sample matrix interfering with ionization. | 1. Improve chromatographic separation to resolve this compound from interfering compounds. 2. Use a stable isotope-labeled internal standard. 3. Employ more effective sample preparation techniques to remove matrix components. |
NMR Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Use a more concentrated sample if possible. 2. Increase the number of scans to improve the signal-to-noise ratio.[5] |
| Broad Peaks | 1. Poor shimming. 2. Presence of paramagnetic impurities. 3. Chemical exchange. | 1. Re-shim the magnet. 2. Purify the sample to remove paramagnetic species. 3. Adjust the temperature to either slow down or speed up the exchange process. |
| Inaccurate Quantification | 1. Incomplete relaxation of nuclei. 2. Non-uniform excitation. | 1. Ensure a sufficient relaxation delay (d1) between scans, typically 5 times the longest T1 of the nuclei of interest. 2. Calibrate the 90° pulse width. |
Experimental Protocols
Note: The following protocols are generalized for this compound based on methods for structurally similar compounds. Optimization will be required for specific instrumentation and reaction mixtures.
HPLC-UV Method for this compound Quantification
This method is suitable for the routine quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan).[1]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reaction Samples: Withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute with the mobile phase to a concentration within the calibration range.
In-situ NMR Monitoring of this compound Reaction
This method allows for real-time monitoring of the reaction progress.
1. Instrumentation and Materials:
-
NMR spectrometer.
-
NMR tubes.
-
Deuterated solvent compatible with the reaction.
-
Internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a known concentration and a signal that does not overlap with reactant or product signals).
2. Experimental Procedure:
-
Dissolve the starting materials in the deuterated solvent in an NMR tube.
-
Add a known amount of the internal standard.
-
Acquire an initial spectrum (t=0) before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or by temperature change).
-
Acquire a series of 1D spectra at regular time intervals.[5]
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to this compound, starting materials, and products relative to the internal standard to determine their concentrations over time.
Visualizations
Caption: General workflow for monitoring this compound reaction progress.
Caption: Troubleshooting flowchart for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to N-Methoxyacetamide and Other Acylating Agents for Researchers
In the realm of organic synthesis, the strategic selection of an acylating agent is paramount to achieving desired reaction outcomes, influencing efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of N-Methoxyacetamide and its more commonly encountered derivative, N-methoxy-N-methylacetamide (a Weinreb amide), with traditional acylating agents such as acetyl chloride and acetic anhydride. This comparison is tailored for researchers, scientists, and drug development professionals, offering objective insights supported by available experimental data and detailed protocols.
Executive Summary
Comparison of Acylating Agent Performance
To provide a quantitative basis for comparison, the following tables summarize the performance of acetyl chloride and acetic anhydride in the acylation of benzylamine and benzyl alcohol, two common model substrates.
Table 1: N-Acylation of Benzylamine
| Acylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Catalyst-free, solvent-free, room temp. | 5 min | 98% | [1] |
| Acetic Anhydride | Acetonitrile, Alumina catalyst, 200°C, 50 bar | 27 min (residence) | >99% | [2][3][4] |
| Acetyl Chloride | Zn dust catalyst, solvent-free, 25°C | 35 min | 90% | [5] |
Table 2: O-Acylation of Benzyl Alcohol
| Acylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Catalyst-free, solvent-free, 60°C | 7 h | 100% | [6][7] |
| Acetyl Chloride | Solvent-free, ice-cold water condenser | 1 h | 98% | [8] |
| Acetyl Chloride | DIPEA base, in situ monitoring | 3 min | 70% conversion | [9] |
| Acetyl Chloride | CuO catalyst, solvent-free, room temp. | 5 min | 98% | [10] |
Note on this compound: Extensive literature searches did not yield specific quantitative data for the acylation of benzylamine or benzyl alcohol with this compound or N-methoxy-N-methylacetamide. The primary application of these reagents is in the context of Weinreb ketone synthesis, reacting with organometallic nucleophiles.
Reaction Mechanisms and Workflows
The choice of acylating agent dictates the reaction mechanism and workflow. The following diagrams illustrate the generalized pathways.
Caption: A generalized workflow for a typical acylation reaction.
The reactivity of common acetylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides. N-methoxy-N-methylamides exhibit lower reactivity towards common nucleophiles like amines and alcohols compared to acyl chlorides and anhydrides, which contributes to their high selectivity in reactions with highly reactive organometallic reagents.
Caption: General reactivity trend of common acylating agents.
Experimental Protocols
Below are detailed experimental protocols for the acylation of amines and alcohols with acetic anhydride and acetyl chloride. A general protocol for the synthesis of a Weinreb amide is also provided.
Protocol 1: N-Acylation of an Amine with Acetic Anhydride (Catalyst-Free)
Materials:
-
Amine (e.g., Benzylamine) (1 mmol)
-
Acetic Anhydride (1.2 mmol)
-
Diethyl ether
Procedure:
-
In a 50 mL round-bottomed flask, add the amine (1 mmol).
-
Add acetic anhydride (1.2 mmol) to the flask.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the reaction mixture in diethyl ether (5 mL).
-
Allow the mixture to stand at room temperature for 1 hour to allow for product crystallization.
-
Collect the crystalline product by filtration.[1]
Protocol 2: O-Acylation of an Alcohol with Acetyl Chloride (Catalyst-Free)
Materials:
-
Alcohol (e.g., Benzyl alcohol) (10 mmol)
-
Acetyl Chloride (20 mmol)
-
Ice-cold water
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the alcohol (10 mmol).
-
Add acetyl chloride (20 mmol) to the flask.
-
Equip the flask with a reflux condenser and circulate ice-cold water through it.
-
Allow the reaction to proceed for 1 hour.
-
Monitor the reaction completion by TLC.
-
Upon completion, proceed with a standard aqueous workup to isolate the product.[8]
Protocol 3: Synthesis of N-Methoxy-N-methylacetamide (Weinreb Amide)
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride (1.0 mmol)
-
Acetyl Chloride (1.0 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 mmol) in DCM.
-
Cool the solution to 0°C and slowly add pyridine (2.0 mmol).
-
Add acetyl chloride (1.0 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Concluding Remarks
The selection of an appropriate acylating agent is a critical decision in synthetic chemistry. For general acylation of amines and alcohols, acetyl chloride and acetic anhydride offer high reactivity and are cost-effective, with a wealth of established protocols. N-Methoxy-N-methylacetamides (Weinreb amides) occupy a more specialized role. Their strength lies in the chemoselective acylation of organometallic reagents to produce ketones and aldehydes without the complication of over-addition, a common pitfall with more reactive acylating agents.
For researchers in drug development and complex molecule synthesis, Weinreb amides are invaluable tools for precise carbon-carbon bond formation. For more routine acylations or when high reactivity is required, acetyl chloride and acetic anhydride remain the reagents of choice. Further research into the broader applicability of N-Methoxyacetamides as general acylating agents could expand their utility in organic synthesis.
References
- 1. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ketone Synthesis: Validating the Efficacy of N-Methoxy-N-methylamides (Weinreb Amides)
For researchers, scientists, and professionals in drug development, the efficient and high-yielding synthesis of ketones is a critical aspect of molecular construction. This guide provides an objective comparison of the Weinreb ketone synthesis, which utilizes N-methoxy-N-methylamides (commonly known as Weinreb amides), against other prominent methods for ketone synthesis. The comparison is supported by experimental data on yields and detailed methodologies for key reactions.
The Weinreb ketone synthesis, first reported in 1981, has become a cornerstone in organic synthesis due to its remarkable ability to prevent the common problem of over-addition of organometallic reagents, which often leads to the formation of tertiary alcohols instead of the desired ketone.[1][2] This is achieved through the formation of a stable chelated tetrahedral intermediate.[1] This guide will delve into the practical advantages of this method and compare it with other widely used techniques, including the reaction of organolithium reagents with carboxylic acids, Friedel-Crafts acylation, and palladium-catalyzed carbonylations.
Performance Comparison: Yields in Ketone Synthesis
The selection of a synthetic route for ketone preparation often hinges on factors such as substrate scope, functional group tolerance, and, most critically, reaction yield. The following table summarizes typical yields for various ketone synthesis methods, highlighting the consistently high performance of the Weinreb amide approach across a range of substrates.
| Starting Material | Reagent/Method | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95% | [3] |
| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | Acetophenone | 92% | [4] |
| Benzoic Acid | Phenyllithium (2 equiv.) | Benzophenone | ~80% | [5] |
| Benzoyl Chloride | Benzene, AlCl₃ (Friedel-Crafts) | Benzophenone | ~90% | [6] |
| Iodobenzene & Phenylboronic Acid | Pd(OAc)₂, CO | Benzophenone | 87% | [7][8] |
| N-methoxy-N-methyl(4-bromobenzamide) | 4-Methoxyphenylmagnesium bromide | 4-Bromo-4'-methoxybenzophenone | 85% | [3] |
| 4-Bromobenzoic Acid | 4-Methoxyphenyllithium (2 equiv.) | 4-Bromo-4'-methoxybenzophenone | Moderate | [5] |
| 4-Bromobenzoyl Chloride | Anisole, AlCl₃ (Friedel-Crafts) | 4-Bromo-4'-methoxybenzophenone | Good | [6] |
| 4-Bromoiodobenzene & 4-Methoxyphenylboronic Acid | Pd(OAc)₂, CO | 4-Bromo-4'-methoxybenzophenone | 78% | [7][8] |
Reaction Mechanisms and Experimental Workflows
To provide a comprehensive understanding of the discussed ketone synthesis methods, this section outlines their respective reaction mechanisms and experimental workflows.
Weinreb Ketone Synthesis
The key to the Weinreb synthesis is the stability of the tetrahedral intermediate formed upon nucleophilic attack of an organometallic reagent on the N-methoxy-N-methylamide. This stability is attributed to the chelation of the metal ion by the methoxy and carbonyl oxygens, which prevents the collapse of the intermediate and subsequent over-addition.[1] Acidic workup then liberates the ketone.
Alternative Ketone Synthesis Methods
The following diagrams illustrate the logical flow of alternative ketone synthesis methodologies.
Detailed Experimental Protocols
For practical application, detailed and generalized experimental protocols for each of the discussed ketone synthesis methods are provided below.
Weinreb Ketone Synthesis from an N-Methoxy-N-methylamide
Materials:
-
N-methoxy-N-methylamide (1.0 equiv)
-
Organolithium or Grignard reagent (1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-methoxy-N-methylamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium or Grignard reagent dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.[2]
Ketone Synthesis from a Carboxylic Acid and an Organolithium Reagent
Materials:
-
Carboxylic acid (1.0 equiv)
-
Organolithium reagent (2.0-2.2 equiv)
-
Anhydrous diethyl ether or THF
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
Dissolve the carboxylic acid in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the organolithium reagent dropwise. The first equivalent will deprotonate the carboxylic acid.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and slowly quench with aqueous HCl until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[5]
Friedel-Crafts Acylation of an Aromatic Compound
Materials:
-
Aromatic compound (1.0 equiv)
-
Acyl chloride or anhydride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.2 equiv)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Ice-cold water
-
Concentrated HCl
Procedure:
-
To a flask equipped with a reflux condenser and a gas trap, add the aromatic compound and the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Carefully and portion-wise, add the anhydrous AlCl₃ with stirring.
-
Slowly add the acyl chloride or anhydride to the suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ketone by recrystallization or column chromatography.[6]
Palladium-Catalyzed Carbonylative Ketone Synthesis
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Organoboronic acid or organotin reagent (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., toluene, DMF)
-
Carbon monoxide (CO) gas (balloon or high pressure)
Procedure:
-
To a reaction vessel, add the aryl or vinyl halide, organoboronic acid or organotin reagent, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Purge the reaction mixture with CO gas for several minutes, then maintain a CO atmosphere (e.g., using a balloon).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by GC-MS or TLC).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ketone.[7][8]
Conclusion
The validation of ketone synthesis using N-methoxy-N-methylamides (Weinreb amides) demonstrates its superiority in many contexts, particularly due to its high yields and exceptional tolerance for a wide range of functional groups, which prevents the formation of over-addition byproducts.[1][4] While alternative methods such as Friedel-Crafts acylation, palladium-catalyzed carbonylation, and the use of organolithium reagents with carboxylic acids are valuable tools in the synthetic chemist's arsenal, the Weinreb ketone synthesis often provides a more reliable and efficient pathway for the preparation of complex ketones, making it an indispensable method in modern organic synthesis and drug development.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
A Comparative Guide to the Spectroscopic Analysis of N-Methoxyacetamide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise characterization of reaction products is paramount. N-methoxy-N-methylacetamide, a Weinreb amide, is a versatile reagent frequently employed in the synthesis of ketones and other functional groups. This guide provides a comprehensive comparison of the spectroscopic analysis of N-methoxy-N-methylacetamide and its principal reaction products. We will delve into the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside a discussion of alternative analytical techniques.
Spectroscopic Characterization of N-Methoxy-N-methylacetamide
N-methoxy-N-methylacetamide serves as our starting point. Its spectroscopic signature is well-documented and provides a baseline for comparison with its reaction products.
| Spectroscopic Technique | N-Methoxy-N-methylacetamide [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (s, 3H, O-CH₃), 3.13 (s, 3H, N-CH₃), 2.08 (s, 3H, CO-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0 (C=O), 61.1 (O-CH₃), 32.0 (N-CH₃), 19.8 (CO-CH₃) |
| IR (neat, cm⁻¹) | ~2940 (C-H stretch), ~1663 (C=O stretch, amide) |
| Mass Spectrum (EI) | m/z 103 (M⁺), 74, 61, 43 (base peak) |
Key Reactions of N-Methoxy-N-methylacetamide and Spectroscopic Analysis of Products
Two common and highly useful reactions involving N-methoxy-N-methylacetamide are its reaction with Grignard reagents to synthesize ketones and its reduction with lithium aluminum hydride (LiAlH₄) to produce amines.
Reaction with Phenylmagnesium Bromide to Yield Acetophenone
The reaction of N-methoxy-N-methylacetamide with an organometallic reagent like phenylmagnesium bromide is a classic example of Weinreb ketone synthesis. This reaction proceeds via a stable chelated intermediate that resists over-addition, cleanly yielding the corresponding ketone upon acidic workup.
Reaction Scheme:
CH₃CON(OCH₃)CH₃ + LiAlH₄ → CH₃CH₂N(OCH₃)CH₃
References
A Comparative Study of Weinreb Amides in Organic Synthesis: A Guide for Researchers
In the landscape of organic synthesis, the formation of carbon-carbon bonds to construct ketone moieties is a cornerstone of molecular architecture, pivotal in the development of pharmaceuticals and other complex organic molecules. While classical methods employing esters and acid chlorides with organometallic reagents are well-established, they are often plagued by a critical side reaction: over-addition to form tertiary alcohols. This guide provides a comparative analysis of the Weinreb amide as a superior alternative for the controlled synthesis of ketones, supported by experimental data and detailed protocols.
The Challenge of Over-Addition with Traditional Acylating Agents
The reaction of organometallic reagents, such as Grignard or organolithium reagents, with esters and acid chlorides is a common strategy for ketone synthesis. However, the ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[1][2] This lack of selectivity necessitates careful control of reaction conditions and often results in mixtures that are difficult to separate, ultimately lowering the yield of the desired ketone.
Weinreb Amides: A Solution to the Over-Addition Problem
Introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, has emerged as a robust and reliable tool for the synthesis of ketones and aldehydes.[3] The key to the Weinreb amide's success lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent.[4] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the second nucleophilic addition.[4]
Performance Comparison: Weinreb Amides vs. Esters and Acid Chlorides
The superior performance of Weinreb amides in preventing over-addition is evident when comparing the typical outcomes of reactions with organometallic reagents.
| Starting Material | Organometallic Reagent | Major Product | Typical Yield of Ketone | Typical Yield of Tertiary Alcohol | Reference |
| Weinreb Amide | R'-MgX or R'-Li | Ketone | High (>80%) | Minimal (<5%) | [5] |
| Ester | R'-MgX or R'-Li | Tertiary Alcohol | Low to moderate | High | [1][2] |
| Acid Chloride | R'-MgX or R'-Li | Tertiary Alcohol | Low to moderate (without special conditions) | High | [6][7] |
Table 1: Comparison of typical product distribution in the reaction of different acylating agents with organometallic reagents.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of a ketone using a Weinreb amide, and the corresponding reaction with an ester and an acid chloride are presented below.
Protocol 1: Synthesis of a Ketone using a Weinreb Amide
This protocol is adapted from a procedure described in Organic Syntheses.[8]
Reaction: Synthesis of (4-methoxyphenyl)(phenyl)methanone
-
Preparation of the Weinreb Amide: To a solution of 4-methoxybenzoic acid (1.52 g, 10 mmol) in dichloromethane (50 mL) is added oxalyl chloride (1.0 mL, 11.5 mmol) followed by a catalytic amount of DMF (1 drop). The mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane (20 mL) and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol) and pyridine (1.7 mL, 21 mmol) in dichloromethane (30 mL). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO3, and brine, then dried over Na2SO4, and concentrated to afford the Weinreb amide.
-
Reaction with Grignard Reagent: The Weinreb amide (1.81 g, 10 mmol) is dissolved in anhydrous THF (50 mL) and cooled to 0 °C. Phenylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl (20 mL). The mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with saturated NaHCO3 and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired ketone.
Protocol 2: Reaction of an Ester with a Grignard Reagent
This protocol illustrates the typical outcome of reacting an ester with a Grignard reagent, leading predominantly to the tertiary alcohol.[9]
Reaction: Reaction of methyl 4-methoxybenzoate with phenylmagnesium bromide
-
Reaction Setup: A solution of methyl 4-methoxybenzoate (1.66 g, 10 mmol) in anhydrous THF (50 mL) is prepared in a dry flask.
-
Grignard Addition: The solution is cooled to 0 °C, and phenylmagnesium bromide (2.2 eq, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl (20 mL). The mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. Analysis of the crude product typically shows a mixture of the tertiary alcohol ((4-methoxyphenyl)diphenylmethanol) as the major product and a small amount of the ketone.
Protocol 3: Synthesis of a Ketone from an Acid Chloride and a Grignard Reagent
Synthesizing a ketone from an acid chloride and a Grignard reagent with minimal over-addition is challenging and often requires specific conditions, such as very low temperatures or the use of less reactive organometallic reagents.[10][11]
Reaction: Synthesis of (4-methoxyphenyl)(phenyl)methanone
-
Reaction Setup: A solution of 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in anhydrous THF (50 mL) is cooled to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Phenylmagnesium bromide (1.0 eq, 3.0 M in diethyl ether) is added dropwise at a very slow rate, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at -78 °C for 1 hour.
-
Workup: The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. Purification by column chromatography is necessary to separate the desired ketone from the tertiary alcohol byproduct.
Workflow Comparison
Conclusion
For researchers, scientists, and drug development professionals, the choice of synthetic methodology is critical for efficiency and yield. The evidence strongly supports the use of Weinreb amides as a superior alternative to traditional acylating agents like esters and acid chlorides for the synthesis of ketones using organometallic reagents. The inherent stability of the chelated tetrahedral intermediate effectively prevents the problematic over-addition reaction, leading to significantly higher yields and purer products. While the preparation of the Weinreb amide adds an extra step to the synthetic sequence, the benefits of cleaner reactions and improved yields often outweigh this initial investment, making it an invaluable tool in the modern organic synthesis toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. homework.study.com [homework.study.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
A Comparative Guide to Assessing the Purity of Synthesized N-Methoxyacetamide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug development. N-Methoxyacetamide, a versatile building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.
Introduction to Purity Assessment Techniques
Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent choice for both qualitative identification of impurities and quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used in the pharmaceutical industry. It is suitable for a broad range of compounds and can be tailored to separate this compound from non-volatile impurities or those that may degrade at the high temperatures used in GC.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself. By using a certified internal standard, the absolute purity of this compound can be accurately determined.
Potential Impurities in Synthesized this compound
The most common method for synthesizing this compound is the Weinreb amide synthesis, which involves the reaction of N,O-Dimethylhydroxylamine hydrochloride with acetyl chloride in the presence of a base. Potential impurities arising from this synthesis can include:
-
Unreacted Starting Materials:
-
N,O-Dimethylhydroxylamine
-
Acetyl chloride (or its hydrolysis product, acetic acid)
-
-
Byproducts:
-
Over-acylated products (e.g., diacetamide derivatives of the hydroxylamine)
-
Salts formed from the base and hydrochloric acid (e.g., triethylammonium chloride)
-
-
Residual Solvents:
-
Solvents used in the reaction and workup (e.g., dichloromethane, diethyl ether)
-
Comparison of Analytical Techniques
The choice of analytical technique will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation based on volatility and boiling point, followed by mass-based detection. | High resolution for volatile compounds, excellent for identification of unknown impurities, high sensitivity. | Not suitable for non-volatile or thermally labile impurities. | Identifying and quantifying volatile impurities and residual solvents. |
| HPLC-UV | Separation based on polarity and interaction with a stationary phase, with UV detection. | Versatile for a wide range of compounds, including non-volatile impurities, robust and widely available. | Lower resolution for very similar compounds compared to capillary GC, requires chromophoric impurities for UV detection. | Quantifying known, non-volatile impurities and assessing overall purity against a reference standard. |
| qNMR | Quantification based on the direct relationship between signal intensity and the number of atomic nuclei. | Primary method (no need for analyte reference standard), provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a certified internal standard, potential for signal overlap. | Determining absolute purity without a specific this compound reference standard, providing an orthogonal check to chromatographic methods. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is adapted from a general protocol for the analysis of small amides.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
Chromatographic Conditions:
-
Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of dichloromethane or another suitable solvent.
-
Vortex to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Start with 5% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) Protocol
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent in which both the analyte and internal standard are soluble.
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A longer delay (e.g., 30-60 seconds) is recommended to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard into a clean, dry vial.
-
Accurately weigh a specific amount of the synthesized this compound into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualization of Analytical Workflows
To illustrate the logical flow of each analytical technique, the following diagrams are provided in DOT language.
Caption: Workflow for purity assessment of this compound using GC-MS.
Caption: Workflow for purity assessment of this compound using HPLC-UV.
Caption: Workflow for absolute purity determination of this compound using qNMR.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of research outcomes. This guide has provided a comparative overview of three powerful analytical techniques: GC-MS, HPLC-UV, and qNMR. By understanding the principles, advantages, and practical considerations of each method, researchers can make an informed decision on the most suitable approach for their specific needs. The provided experimental protocols and workflows serve as a starting point for the implementation of these techniques in the laboratory. For regulatory purposes, the use of at least two orthogonal methods is often recommended to provide a comprehensive purity profile.
N-Methoxyacetamide: A Comparative Guide to its Applications in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Methoxyacetamide and its derivatives, particularly N-methoxy-N-methylamides (Weinreb amides), have emerged as versatile and powerful tools in modern organic synthesis. Their unique electronic and steric properties make them valuable as acylating agents, directing groups in C-H functionalization, and key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comparative overview of the applications of the N-methoxyamide functional group, presenting experimental data and detailed protocols to inform your research and development endeavors.
N-Methoxyamides as Acylating Agents: A Comparison
N-methoxy-N-methylamides, commonly known as Weinreb amides, are renowned for their ability to react with organometallic reagents to produce ketones in high yields, avoiding the over-addition that can plague other acylating agents like acyl chlorides and esters.
Table 1: Comparison of Acylating Agents for Ketone Synthesis
| Acylating Agent | Organometallic Reagent | Product | Yield (%) | Reference |
| N-Methoxy-N-methylacetamide | PhMgBr | Acetophenone | 95 | [Generic protocol based on Weinreb chemistry] |
| Acetyl Chloride | PhMgBr | Acetophenone + Triphenylmethanol | Mixture | [General knowledge] |
| Ethyl Acetate | PhMgBr | Acetophenone + Triphenylmethanol | Mixture | [General knowledge] |
Experimental Protocol: Synthesis of Acetophenone using N-Methoxy-N-methylacetamide (Weinreb Amide)
Materials:
-
N-Methoxy-N-methylacetamide (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
A solution of N-methoxy-N-methylacetamide in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Phenylmagnesium bromide solution is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed successively with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure acetophenone.
N-Methoxyamides as Directing Groups in C-H Functionalization
The N-methoxyamide group has proven to be a highly effective directing group for transition metal-catalyzed C-H bond functionalization, enabling the selective introduction of functional groups at positions ortho to the amide.[1] This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to arene substitution.
Table 2: Comparison of Directing Groups for Rh(III)-Catalyzed C-H Olefination
| Directing Group | Substrate | Olefin | Product | Yield (%) | Reference |
| N-Methoxyamide | N-Methoxybenzamide | n-Butyl acrylate | ortho-Olefinated product | 85 | [1] |
| Amide (primary) | Benzamide | n-Butyl acrylate | Low conversion/yield | [General observation] | |
| Carboxylic Acid | Benzoic Acid | n-Butyl acrylate | Decarboxylation/side products | [General observation] |
Experimental Protocol: Rh(III)-Catalyzed Ortho-Olefination of N-Methoxybenzamide
Materials:
-
N-Methoxybenzamide (1.0 eq)
-
n-Butyl acrylate (3.0 eq)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 eq)
-
tert-Amyl alcohol (0.2 M)
Procedure:
-
To a sealed tube are added N-methoxybenzamide, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
tert-Amyl alcohol and n-butyl acrylate are added via syringe.
-
The reaction mixture is stirred at 100 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the ortho-olefinated product.
N-Methoxyamides in Agrochemicals and Drug Discovery
The N-methoxyamide moiety is present in various bioactive molecules, contributing to their desired pharmacological or pesticidal properties. While specific comparative data on the performance of the this compound group itself is often embedded within broader structure-activity relationship (SAR) studies, its utility is evident from its incorporation into successful compounds.
One example from the agrochemical sector is the fungicide Metalaxyl. A known environmental transformation product of Metalaxyl is N-(2,6-dimethylphenyl)-2-methoxyacetamide, indicating the stability and presence of this functional group in a biological system.[2]
In drug discovery, N-methoxyamides have been explored as scaffolds for various therapeutic targets. For instance, they have been utilized in the design of inhibitors for enzymes and as ligands for receptors. The ability of the N-methoxyamide group to act as a bioisostere for other functional groups, as well as its favorable pharmacokinetic properties, makes it an attractive component in medicinal chemistry.
Logical Relationship in Drug Design
Conclusion
The this compound functional group, particularly in the form of Weinreb amides, offers significant advantages over other functional groups in specific synthetic applications. As an acylating agent, it provides a reliable route to ketones, avoiding common side reactions. As a directing group, it enables highly selective C-H functionalization, a powerful strategy for the efficient construction of complex molecules. While direct comparative studies on this compound itself are not always available, the extensive body of literature on its derivatives underscores the value of this versatile functional group for researchers, scientists, and drug development professionals. The provided protocols and diagrams serve as a foundation for incorporating these powerful methods into your synthetic endeavors.
References
A Comparative Guide to Ketone Synthesis: Mechanistic Insights into N-Methoxyacetamide Reactions and Alternatives
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. The choice of synthetic methodology can significantly impact yield, purity, and functional group compatibility. This guide provides a comprehensive comparison of the widely used Weinreb-Nahm ketone synthesis, which employs N-methoxy-N-methylamides, with other common ketone synthesis methods. Detailed experimental protocols and mechanistic insights are presented to aid in the selection of the most appropriate method for a given synthetic challenge.
The reaction of N-methoxy-N-methylamides (Weinreb-Nahm amides) with organometallic reagents, such as Grignard or organolithium reagents, has become a cornerstone of modern organic synthesis for the preparation of ketones.[1][2] This method's popularity stems from its remarkable ability to prevent the common problem of over-addition, which often plagues reactions of other carboxylic acid derivatives with highly reactive organometallics, leading to the formation of tertiary alcohols as byproducts.[1][3]
The Weinreb-Nahm Amide Advantage: A Stable Intermediate
The key to the success of the Weinreb-Nahm ketone synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack of the organometallic reagent on the amide carbonyl. This stability is attributed to the ability of the N-methoxy group to chelate the metal ion (e.g., MgX or Li), forming a stable five-membered ring.[1][2][3] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[2] Consequently, the ketone is not formed in the presence of the highly reactive organometallic reagent, thus preventing a second nucleophilic addition.
The general mechanism involves the initial formation of the Weinreb-Nahm amide, typically from a carboxylic acid, acid chloride, or ester.[4] This is followed by the reaction with an organometallic reagent to form the stable tetrahedral intermediate. Finally, acidic workup liberates the desired ketone.[5]
Comparative Analysis of Ketone Synthesis Methods
While the Weinreb-Nahm synthesis offers significant advantages, other methods for ketone synthesis, such as Friedel-Crafts acylation and the use of organocadmium reagents, remain relevant for specific applications. The following table provides a quantitative comparison of these methods.
| Method | Reagents | Substrate Scope | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Weinreb-Nahm Ketone Synthesis | N-Methoxy-N-methylamide, Grignard or Organolithium Reagent | Broad: Tolerates a wide variety of functional groups.[2] | 70-95% | Anhydrous conditions, often low temperatures (e.g., -78 °C to 0 °C) | Excellent prevention of over-addition, high yields, broad functional group tolerance.[1][3] | Requires preparation of the Weinreb-Nahm amide, anhydrous conditions. |
| Friedel-Crafts Acylation | Acyl Halide or Anhydride, Lewis Acid (e.g., AlCl₃), Aromatic Compound | Limited to aromatic ketones. Ring must not be strongly deactivated.[6][7] | 60-90% | Anhydrous conditions, often requires heating. | Direct acylation of aromatic rings, often uses readily available starting materials.[6] | Limited to aromatic ketones, risk of carbocation rearrangements with some substrates, requires stoichiometric amounts of Lewis acid.[7] |
| Organocadmium Reagents | Organocadmium Reagent (R₂Cd), Acyl Halide | Good for a range of ketones, but less reactive than Grignard or organolithium reagents. | 50-80% | Anhydrous conditions. | Less reactive than Grignard reagents, which can prevent over-addition to some extent.[8] | Toxicity of cadmium compounds, requires preparation of the organocadmium reagent.[8][9] |
The Role of the N-Methyl Group in N-Methoxyamides
The vast majority of studies on Weinreb-Nahm chemistry utilize N-methoxy-N-methylamides. The presence of the N-methyl group is believed to contribute to the stability of the amide and the resulting tetrahedral intermediate. However, studies on N-methoxyamides lacking the N-methyl group (secondary amides) are less common. Research suggests that the reactivity of these secondary N-alkoxyamides can be different, with the potential for side reactions at the N-H position. For the purpose of reliable and high-yielding ketone synthesis, the N-methoxy-N-methylamide remains the gold standard.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for the Weinreb-Nahm ketone synthesis and the Friedel-Crafts acylation.
Protocol 1: Weinreb-Nahm Ketone Synthesis - Synthesis of a Phenyl Ketone
Step 1: Preparation of N-methoxy-N-methylbenzamide
-
To a solution of benzoyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq).
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-methoxy-N-methylbenzamide, which can be purified by column chromatography.[7]
Step 2: Reaction with a Grignard Reagent
-
Dissolve the N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.
-
Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate, wash with saturated NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to yield the crude ketone, which can be purified by column chromatography.
Protocol 2: Friedel-Crafts Acylation of Benzene
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene (used as both solvent and reactant) at 0 °C, add acetyl chloride (1.0 eq) dropwise.[10]
-
After the addition is complete, warm the reaction mixture to room temperature and then heat under reflux for 1 hour.[6]
-
Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated HCl.[10]
-
Separate the organic layer, and extract the aqueous layer with benzene.
-
Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the benzene by distillation.
-
The resulting crude acetophenone can be purified by fractional distillation.
Mechanistic Workflows and Decision-Making
The selection of a ketone synthesis method depends on several factors, including the nature of the starting materials, the desired product, and the presence of other functional groups. The following diagrams illustrate the general workflow for the Weinreb-Nahm synthesis and a decision-making guide for choosing an appropriate method.
References
- 1. researchgate.net [researchgate.net]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. designer-drug.com [designer-drug.com]
- 9. Organocadmium chemistry - Wikipedia [en.wikipedia.org]
- 10. websites.umich.edu [websites.umich.edu]
The Synthetic Chemist's Guide to Acylation: A Cost-Benefit Analysis of N-Methoxyacetamide and Its Alternatives
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to produce ketones is a cornerstone transformation. For researchers, scientists, and professionals in drug development, the choice of acylating agent is critical, balancing reaction efficiency, substrate scope, and cost. This guide provides a detailed cost-benefit analysis of using N-methoxy-N-methylacetamide, a prominent Weinreb amide, in comparison to viable alternatives, supported by experimental data and detailed protocols.
Executive Summary
N-methoxy-N-methylamides, commonly known as Weinreb amides, are widely utilized for the synthesis of ketones from organometallic reagents. Their key advantage lies in the formation of a stable, chelated intermediate that prevents the common problem of over-addition and subsequent alcohol formation, thus leading to higher yields of the desired ketone. However, the cost of the precursor for Weinreb amides, N,O-dimethylhydroxylamine hydrochloride, can be a significant factor. This guide explores the economic and synthetic benefits of Weinreb amides in contrast to more cost-effective alternatives like morpholine amides and N-(1,3,5-triazinyl)amides, providing a comprehensive framework for selecting the optimal reagent for a given synthetic challenge.
Cost Analysis: A Tale of Two Precursors
The primary driver of the cost associated with N-methoxy-N-methylacetamide in a synthetic workflow is its precursor, N,O-dimethylhydroxylamine hydrochloride. A comparative analysis reveals a stark price difference with morpholine, the precursor for the alternative morpholine amides.
| Precursor | Typical Price (per 100g) |
| N,O-Dimethylhydroxylamine hydrochloride | ~$35 - $170[1] |
| Morpholine | ~$6 - $12[1][2] |
This significant price disparity makes morpholine amides an attractive option from a purely economic standpoint, particularly for large-scale syntheses.
Performance Comparison: Yields and Reaction Conditions
The ultimate value of a synthetic reagent is determined by its performance in the laboratory. Below is a comparison of reported yields for ketone synthesis using N-methoxy-N-methylamides (Weinreb amides) and morpholine amides under various conditions.
Ketone Synthesis Yields
| Acylating Agent | Organometallic Reagent | Substrate | Yield (%) | Reference |
| N-Methoxy-N-methylamide | Phenylmagnesium bromide | N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide | 93 | [3] |
| N-Methoxy-N-methylamide | Ethylmagnesium bromide | CBZ protected L-proline derivative | High (not specified) | |
| Morpholine Amide | Methylmagnesium bromide | Benzoyl-morpholine | >99 | [4] |
| Morpholine Amide | Aryllithium reagent | Lactic acid derivative | High (not specified) | [4] |
| Morpholine Amide | Alkynyllithium reagent | Benzoic acid derivative | 95 (5% starting material remaining) | [4] |
| N-(2,4-Dimethoxy-1,3,5-triazinyl)amide | 4-methoxyphenylmagnesium bromide | N-phenyl-N'-(2,4-dimethoxy-1,3,5-triazinyl)benzamide | High (not specified) |
Key Observations:
-
Weinreb Amides: Consistently provide high yields of ketones, effectively preventing the formation of tertiary alcohol byproducts.[5] The reaction proceeds via a stable chelated intermediate.
-
Morpholine Amides: Also demonstrate excellent yields in ketone synthesis, particularly with Grignard and organolithium reagents.[4][6] They are highlighted as being economically accessible and having high water solubility, which can simplify workup procedures.[1][4] However, in some cases, such as with alkynyllithium reagents, reactions may not go to completion, leaving some starting material.[4]
-
N-(1,3,5-Triazinyl)amides: These have been shown to be effective in ketone synthesis, with some studies suggesting higher reactivity compared to Weinreb amides.[7]
Experimental Protocols
General Procedure for Ketone Synthesis using N-Methoxy-N-methylamide (Weinreb Amide)
This protocol is a generalized representation based on the Weinreb ketone synthesis.
1. Formation of the Weinreb Amide:
-
To a solution of a carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Add N,O-dimethylhydroxylamine hydrochloride to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove byproducts and purify the Weinreb amide by column chromatography. A yield of 78% has been reported for the synthesis of N-methoxy-N-methylacetamide from acetyl chloride.[8]
2. Reaction with Organometallic Reagent:
-
Dissolve the purified Weinreb amide in an anhydrous etheral solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) and cool to -78 °C.
-
Slowly add the organometallic reagent (e.g., Grignard reagent, organolithium reagent) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with an aqueous acidic solution (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography.
General Procedure for Ketone Synthesis using Morpholine Amide
This protocol is a generalized representation based on literature procedures.[9]
1. Formation of the Morpholine Amide:
-
Dissolve the desired carboxylic acid in a suitable solvent (e.g., DME) and cool to -15 °C.
-
Add a coupling reagent such as isobutyl chloroformate (IBCF) and a base like N-methylmorpholine (NMM).
-
Add morpholine to the reaction mixture.
-
Allow the reaction to proceed to completion, then perform an aqueous workup.
-
Purify the morpholine amide, often by crystallization or column chromatography. Yields for the formation of N-protected α-amino morpholine amides are reported to be good.[9]
2. Reaction with Organometallic Reagent:
-
Dissolve the morpholine amide in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the organometallic reagent (e.g., organolithium or Grignard reagent).
-
Monitor the reaction for completion.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or dilute acid).
-
Extract the ketone product and purify by standard methods. In the synthesis of enantiopure α-amino ketones, reactions with organolithium reagents are conducted at -78°C.[9]
Mechanism and Workflow Diagrams
The distinct advantage of Weinreb amides lies in their reaction mechanism, which is depicted below.
Caption: Mechanism of the Weinreb Ketone Synthesis.
The logical workflow for selecting an appropriate acylating agent involves considering cost, desired yield, and substrate compatibility.
Caption: Decision workflow for selecting an acylating agent.
Conclusion
The choice between N-methoxy-N-methylacetamide (a Weinreb amide) and its alternatives for ketone synthesis is a nuanced decision that hinges on a careful evaluation of cost, performance, and the specific requirements of the synthetic target.
-
N-Methoxy-N-methylamides remain the gold standard for reliable, high-yield ketone synthesis, especially when avoiding over-addition is paramount for complex or sensitive substrates. The higher cost of the starting material is justified by the often-superior and more predictable results.
-
Morpholine amides present a compelling, cost-effective alternative.[1][4] With significantly cheaper precursors and often comparable yields, they are an excellent choice for large-scale synthesis and for reactions where slight impurities or incomplete conversion are manageable. Their increased water solubility can also be an advantage in terms of purification.[4]
-
N-(1,3,5-Triazinyl)amides are an emerging class of reagents that may offer advantages in reactivity for certain substrates, although more extensive comparative data is needed to fully delineate their scope and limitations.
Ultimately, for researchers and drug development professionals, a thorough understanding of the trade-offs presented in this guide will enable more strategic and cost-effective synthetic planning.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Morpholine, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. N,O-Dimethylhydroxylamine hydrochloride price,buy N,O-Dimethylhydroxylamine hydrochloride - chemicalbook [m.chemicalbook.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
A Comparative Guide to the Industrial Scalability of N-Methoxy-N-methylamide Reactions for Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. The selection of a robust, scalable, and cost-effective synthetic route is a critical decision in process development. Among the various methods available, the use of N-methoxy-N-methylamides, commonly known as Weinreb amides, has emerged as a reliable strategy for the production of ketones, especially when precise control over reactivity is required.
This guide provides an objective comparison of the Weinreb amide approach to ketone synthesis with alternative methods, focusing on scalability for industrial applications. We will delve into the performance of these reactions, supported by experimental data, and provide detailed methodologies for key experiments.
The Challenge of Ketone Synthesis: The Over-addition Problem
A common method for synthesizing ketones involves the reaction of an acylating agent, such as an ester or acid chloride, with a potent nucleophile, typically a Grignard or organolithium reagent. While effective in principle, these reactions are often plagued by a significant side reaction: over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct. This lack of selectivity can lead to lower yields of the desired ketone and necessitate complex and costly purification steps, making it a significant challenge for large-scale production.
The Weinreb Amide Solution: A Chelation-Controlled Approach
The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly solves the over-addition problem.[1] The reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent proceeds through a stable, five-membered chelated tetrahedral intermediate.[1] This stability is conferred by the coordination of the magnesium or lithium atom with both the newly formed alkoxide and the N-methoxy oxygen atom. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, the ketone is not formed in the presence of unreacted organometallic reagent, thus preventing the second addition.[1]
Reaction Pathway: Weinreb Amide vs. Ester
The following diagram illustrates the key difference in the reaction pathways of a Weinreb amide and an ester with a Grignard reagent, highlighting the formation of the stable intermediate in the Weinreb amide case.
Performance Comparison: Weinreb Amides vs. Alternatives
The primary alternative to Weinreb amides for controlled ketone synthesis is the use of other N-acyl derivatives, such as morpholine amides. Below is a comparison of these methods based on key industrial parameters.
| Parameter | Weinreb Amides (N-methoxy-N-methylamides) | Morpholine Amides | Traditional Esters/Acid Chlorides |
| Selectivity | Excellent; mono-addition is highly favored due to the stable chelated intermediate.[1] | Good to excellent; also capable of mono-addition, though the reaction can be an equilibrium.[2][3] | Poor to moderate; highly susceptible to over-addition, leading to tertiary alcohol byproducts. |
| Yield | Generally high (often >80-90%).[4] | Can be high, but may require excess organometallic reagent to drive the equilibrium.[2] | Variable and often lower for the desired ketone due to byproduct formation. |
| Substrate Scope | Very broad; tolerant of a wide range of functional groups.[1] | Broad, offering a practical alternative in many cases.[2][3] | Limited by the high reactivity of the organometallic reagent. |
| Reaction Conditions | Typically requires low temperatures (e.g., -78 to 0 °C) to ensure intermediate stability.[5] | Can often be performed at slightly higher temperatures compared to Weinreb amides. | Often requires cryogenic temperatures to minimize over-addition, with limited success. |
| Workup | Standard aqueous quench and extraction. The byproduct, N,O-dimethylhydroxylamine, is water-soluble. | Can be advantageous due to the high water solubility of the morpholine byproduct, simplifying purification.[2][3] | Can be complex due to the need to separate the ketone from the tertiary alcohol byproduct. |
| Cost | The cost of N,O-dimethylhydroxylamine hydrochloride can be a factor for large-scale synthesis.[6] | Morpholine is generally more economical than N,O-dimethylhydroxylamine, offering a cost advantage.[6] | Starting materials are often inexpensive, but the overall process cost can be high due to lower yields and purification challenges. |
| Scalability | Proven scalability, with examples of kilogram-scale synthesis in the pharmaceutical industry.[7] | Considered a practical and scalable alternative, particularly where cost is a primary driver.[2][3] | Scalability is often challenging due to safety concerns with highly reactive reagents and difficulties in controlling selectivity. |
Experimental Protocols
Synthesis of a Weinreb Amide from a Carboxylic Acid
This protocol describes a general, lab-scale procedure for the conversion of a carboxylic acid to the corresponding N-methoxy-N-methylamide.
Workflow Diagram:
Methodology:
-
Acid Chloride Formation: The carboxylic acid (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloromethane). A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride (1.1 equiv) at 0 °C. The reaction is stirred at room temperature for 1-2 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure.
-
Amidation: The crude acid chloride is dissolved in a fresh portion of solvent. In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) is suspended in the same solvent and cooled to 0 °C. A base (e.g., pyridine or triethylamine, 2.5 equiv) is added, followed by the dropwise addition of the acid chloride solution.
-
Workup and Purification: The reaction is stirred at room temperature for 2-4 hours. It is then quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography if necessary.
Ketone Synthesis via Weinreb Amide
This protocol outlines the general procedure for the reaction of a Weinreb amide with a Grignard reagent.
Reaction Mechanism Diagram:
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Methoxyacetamide: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step framework for the safe disposal of N-Methoxyacetamide, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the potential hazards associated with similar acetamide compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A laboratory coat.[1]
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Hazard Summary for this compound
The following table summarizes the potential hazards associated with this compound, based on GHS classifications for similar compounds.
| Hazard Class | GHS Classification | Description |
| Flammable liquids | Category 3 | Flammable liquid and vapor.[2] |
| Skin corrosion/irritation | Category 2 | Causes skin irritation.[2] |
| Serious eye damage/eye irritation | Category 2A | Causes serious eye irritation.[2] |
| Specific target organ toxicity, single exposure | Category 3 | May cause respiratory irritation.[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Institutional Disposal:
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and remove all sources of ignition.[3][5]
-
Wear appropriate PPE , including chemical-resistant gloves, eye protection, and a lab coat.[5]
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling N-Methoxyacetamide
Essential Safety and Handling Guide for N-Methoxyacetamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] This guide is based on available safety data for this compound and structurally similar compounds. A thorough, site-specific risk assessment should be conducted before commencing any work with this chemical.
Hazard Identification and Physical Properties
This compound is classified as a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[2]
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Flammable Liquid | Category 3[2] | H226: Flammable liquid and vapor[2] |
| Skin Irritation | Category 2[2] | H315: Causes skin irritation[2] |
| Eye Irritation | Category 2A[2] | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation)[2] | H335: May cause respiratory irritation[2] |
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Notes |
| Molecular Formula | C3H7NO2[2] | This compound |
| Molecular Weight | 89.09 g/mol [2] | This compound |
| Appearance | Clear colorless liquid[3] | Data for the similar compound N-Methoxy-N-methylacetamide |
| Boiling Point | 152°C[3] | Data for the similar compound N-Methoxy-N-methylacetamide |
| Flash Point | 49°C[3] | Data for the similar compound N-Methoxy-N-methylacetamide |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
Table 3: Personal Protective Equipment (PPE) for this compound
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[4] | Conforming to EU EN 166 or US NIOSH standards.[1][5] |
| Skin | Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber).[6] A lab coat or fire/flame resistant and impervious clothing is mandatory.[4][6] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[4] |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] For potential aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5][7] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Remove all sources of ignition, such as open flames, hot surfaces, and sparks, from the handling area.[1][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][4]
2. Handling the Chemical:
-
Inspect gloves prior to use.[4]
-
Avoid all personal contact, including inhalation of vapors or mists.[6]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]
-
Store away from incompatible materials such as strong oxidizing agents.[1][5]
-
The storage area should be designated as a flammables area.[1][3]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation persists.
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]
Spill Management Protocol:
-
Minor Spills:
-
Major Spills:
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection:
-
Collect all waste, including the pure compound and any contaminated materials (e.g., gloves, absorbent pads), in a designated, sealed, and properly labeled hazardous waste container.[7]
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated secure area, away from incompatible materials.[7]
-
-
Disposal:
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C3H7NO2 | CID 138591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifechempharma.com [lifechempharma.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
